Glucopiericidin B
Description
Structure
2D Structure
Properties
CAS No. |
108073-61-6 |
|---|---|
Molecular Formula |
C31H47NO9 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[[2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-4-pyridinyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C31H47NO9/c1-9-19(4)24(34)20(5)15-18(3)12-10-11-17(2)13-14-22-21(6)28(29(38-7)30(32-22)39-8)41-31-27(37)26(36)25(35)23(16-33)40-31/h9-10,12-13,15,20,23-27,31,33-37H,11,14,16H2,1-8H3/b12-10+,17-13+,18-15+,19-9+ |
InChI Key |
WVZQNDRVLFQNNC-RUWVLUCPSA-N |
Isomeric SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)CO)O)O)O)C)/C)O |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)CO)O)O)O)C)C)O |
Synonyms |
glucopiericidin B piericidin A(1)-3'-O-D-glucoside |
Origin of Product |
United States |
Foundational & Exploratory
The Unveiling of Glucopiericidin B: A Technical Guide to its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the intricate biosynthetic pathway of Glucopiericidin B, a glycosylated derivative of the potent piericidin family of natural products. Drawing from extensive genetic and biochemical studies, this document provides a comprehensive overview of the enzymatic machinery, molecular transformations, and regulatory mechanisms that govern the assembly of this complex molecule. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, offering insights into the generation of novel piericidin analogs with potential therapeutic applications.
Executive Summary
This compound is a glycosylated form of Piericidin A1, a polyketide-derived α-pyridone antibiotic. Its biosynthesis is a two-stage process: the assembly of the Piericidin A1 aglycone by a type I modular polyketide synthase (PKS) and subsequent glycosylation. The biosynthetic gene cluster, denoted as the pie cluster, has been identified in several Streptomyces species and orchestrates the entire pathway. This guide will dissect the individual enzymatic steps, present available quantitative data, and provide detailed experimental protocols for key assays, offering a foundational understanding for further research and bioengineering efforts.
The Biosynthetic Pathway of Piericidin A1: The Aglycone Core
The backbone of this compound, Piericidin A1, is assembled by a type I modular polyketide synthase (PKS) system encoded by the pie gene cluster. This assembly line of enzymes sequentially adds and modifies extender units to a starter unit, culminating in the formation of the characteristic polyketide chain.
The pie Biosynthetic Gene Cluster
The pie gene cluster is the blueprint for Piericidin A1 biosynthesis. It comprises a series of genes encoding the PKS megasynthases and the requisite tailoring enzymes. A representative organization of the pie cluster from Streptomyces sp. SCSIO 03032 is presented in Table 1.
Table 1: Genes and Proposed Functions in the Piericidin A1 Biosynthetic Gene Cluster. [1]
| Gene | Proposed Function |
| pieA1 | Polyketide Synthase (Module 1) |
| pieA2 | Polyketide Synthase (Module 2) |
| pieA3 | Polyketide Synthase (Module 3) |
| pieA4 | Polyketide Synthase (Module 4) |
| pieA5 | Polyketide Synthase (Module 5) |
| pieA6 | Polyketide Synthase (Module 6 with Thioesterase domain) |
| pieB1 | Methyltransferase |
| pieB2 | O-Methyltransferase |
| pieC | Hypothetical Protein (putative cyclase) |
| pieD | Amidotransferase |
| pieE | FAD-dependent Monooxygenase (Hydroxylase) |
| pieR | SARP family regulatory protein |
The Polyketide Synthase Assembly Line
The synthesis of the polyketide backbone of Piericidin A1 is a multi-step process catalyzed by the six PKS modules encoded by pieA1 through pieA6. Each module is responsible for one cycle of chain elongation and modification. The process is initiated with a starter unit and proceeds through the sequential addition of extender units, likely derived from malonyl-CoA and methylmalonyl-CoA.
Caption: The modular organization of the Piericidin A1 PKS assembly line.
Post-PKS Tailoring and α-Pyridone Ring Formation
Following the assembly of the linear polyketide chain, a series of tailoring reactions occur to yield the final Piericidin A1 structure. These include hydroxylation, methylation, and the crucial formation of the α-pyridone ring.
The formation of the α-pyridone ring is a key step and is proposed to proceed through a thioesterase-dependent mechanism. The C-terminal thioesterase (TE) domain of PieA6 hydrolyzes the polyketide chain from the PKS, releasing a β,δ-diketo carboxylic acid.[2][3] This is followed by amidation, catalyzed by the amidotransferase PieD, and subsequent cyclization to form the characteristic pyridone ring.[2][3] The hypothetical protein PieC is thought to be involved in facilitating this cyclization.[4]
The tailoring enzymes PieE, PieB1, and PieB2 are responsible for the final decorations of the piericidin core. PieE, a FAD-dependent monooxygenase, acts as a 4'-hydroxylase.[5] Subsequently, PieB2, a SAM-dependent O-methyltransferase, methylates the 4'-hydroxyl group.[5][6] The precise function and timing of the second methyltransferase, PieB1, are still under investigation but it is also believed to be involved in the methylation of the pyridone ring.
Caption: The sequence of post-PKS tailoring reactions leading to Piericidin A1.
The Final Step: Glucosylation to this compound
The conversion of Piericidin A1 to this compound is catalyzed by a glycosyltransferase (GT). Research has identified two key GTs, BmmGT1 from Bacillus methylotrophicus and GT1507 from Streptomyces youssoufiensis, that can glucosylate Piericidin A1 in vitro.[3] While the native GT responsible for this compound formation in its producer strain is likely a homolog of GT1507, BmmGT1 has been shown to be a versatile enzyme for the production of various glucopiericidins.[3]
The reaction involves the transfer of a glucose moiety from a sugar donor, typically UDP-glucose, to the Piericidin A1 acceptor molecule. The exact position of glucosylation determines the specific isomer formed (e.g., Glucopiericidin A vs. This compound).
Caption: The enzymatic glucosylation of Piericidin A1 to form this compound.
Quantitative Data
While extensive quantitative kinetic data for all enzymes in the this compound pathway is not yet available in the literature, some key parameters have been reported.
Table 2: In vitro Assay Parameters for BmmGT1. [3]
| Parameter | Value |
| Substrate (Acceptor) | Piericidin A1 |
| Substrate (Donor) | UDP-d-glucose |
| Enzyme Concentration | 2 µM |
| Acceptor Concentration | 500 µM |
| Donor Concentration | 2 mM |
| Incubation Temperature | 30°C |
| Incubation Time | 2 hours |
Table 3: Production Improvement of Piericidin A1. [3]
| Strain Modification | Fold Increase in Piericidin A1 Production |
| Deletion of reedsmycin biosynthetic gene (ΔrdmF) | ~2.5-fold |
| Overexpression of pieR regulatory gene | 2.3-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
General Genetic Manipulation of Streptomyces
Standard protocols for the genetic manipulation of Streptomyces species, including genomic DNA isolation, construction of gene disruption cassettes, and intergeneric conjugation from E. coli, are essential for studying the pie gene cluster. Detailed protocols can be found in established molecular biology manuals and publications.[5][6]
Gene Disruption in Streptomyces via PCR-Targeting
This protocol outlines a general method for targeted gene disruption in Streptomyces, which can be adapted for the pie genes.
Materials:
-
Streptomyces strain of interest
-
Cosmid containing the target gene
-
pIJ773 plasmid (or similar) for the apramycin resistance cassette
-
E. coli BW25113/pIJ790 for Red-mediated recombination
-
Appropriate primers with 39-nt homology extensions
-
Standard reagents for PCR, plasmid isolation, and bacterial transformation
Procedure:
-
Primer Design: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted and priming sites for the apramycin resistance cassette.
-
PCR Amplification: Amplify the apramycin resistance cassette from pIJ773 using the designed primers.
-
Electroporation: Electroporate the purified PCR product into electrocompetent E. coli BW25113/pIJ790 containing the target cosmid.
-
Selection and Verification: Select for apramycin-resistant colonies and verify the correct gene replacement in the cosmid by restriction digestion and PCR analysis.
-
Intergeneric Conjugation: Transfer the mutated cosmid from E. coli to the desired Streptomyces strain via intergeneric conjugation.
-
Selection of Double Crossovers: Select for exconjugants that are apramycin-resistant and have lost the vector marker (e.g., kanamycin resistance) to identify double-crossover mutants.
-
Genotypic Confirmation: Confirm the gene disruption in the Streptomyces mutant by PCR and Southern blot analysis.
Heterologous Expression and Purification of Glycosyltransferases (BmmGT1 and GT1507)
This protocol describes the overexpression and purification of the glycosyltransferases involved in piericidin glucosylation.
Materials:
-
E. coli BL21(DE3) expression host
-
pET-28a(+) expression vector (or similar with a His-tag)
-
Genes for BmmGT1 or GT1507 cloned into the expression vector
-
LB medium, IPTG
-
Ni-NTA affinity chromatography column
-
Buffers for lysis, washing, and elution
Procedure:
-
Transformation: Transform the expression plasmid into E. coli BL21(DE3).
-
Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (e.g., 0.1 mM) and continue to grow at a lower temperature (e.g., 16°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA column.
-
Washing and Elution: Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer containing imidazole.
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.
In Vitro Glycosyltransferase Assay
This protocol details an in vitro assay to assess the activity of the purified glycosyltransferases.[3]
Materials:
-
Purified glycosyltransferase (e.g., BmmGT1 or GT1507)
-
Piericidin A1 (substrate)
-
UDP-d-glucose (sugar donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stop solution (e.g., methanol or acetonitrile)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, Piericidin A1 (e.g., 500 µM), and UDP-d-glucose (e.g., 2 mM).
-
Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase (e.g., 2 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).
-
Reaction Quenching: Stop the reaction by adding a sufficient volume of a cold organic solvent (e.g., methanol).
-
Analysis: Centrifuge the quenched reaction to pellet any precipitate. Analyze the supernatant by HPLC to detect the formation of glucosylated piericidins.
References
- 1. BGC0001169 [mibig.secondarymetabolites.org]
- 2. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 3. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic evidence against partitioning of the ubiquinone pool and the catalytic relevance of respiratory-chain supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic manipulation of Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucopiericidin B: A Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucopiericidin B is a naturally occurring antibiotic belonging to the piericidin family of microbial metabolites. It was first isolated from the culture broth of Streptomyces pactum S48727 as a co-metabolite of the more widely known Piericidin A1.[1] Structurally, this compound is characterized as Piericidin A1, 3'-O-D-glucoside, indicating a glucose moiety attached to the piericidin backbone.[1] This glycosylation has been shown to modulate the biological activity of the parent compound, with glucopiericidins exhibiting more potent inhibition of antibody formation and enhanced antimicrobial activities compared to Piericidin A1.[1] This document provides a comprehensive overview of the chemical properties and characterization of this compound, based on available scientific literature.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C31H47NO9 | PubChem |
| Molecular Weight | 577.7 g/mol | PubChem |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Solubility | Not Reported | - |
| UV-Vis λmax | Not Reported | - |
Spectroscopic Characterization
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data would be crucial for the definitive structural confirmation of this compound. While the specific chemical shifts and coupling constants from the primary literature are not available in the searched databases, a standard characterization would involve the following:
-
¹H NMR: Would reveal the chemical environment of all protons, including characteristic signals for the pyridine ring, the polyketide side chain with its vinylic and methyl protons, and the glucose moiety.
-
¹³C NMR: Would identify the number of distinct carbon environments, confirming the presence of 31 carbons and showing characteristic shifts for the aromatic pyridine ring, the olefinic carbons of the side chain, and the glycosidic carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity between protons and carbons, confirming the attachment of the glucose unit at the 3'-position of the piericidin A1 backbone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Mass Spectrometry Data | Value | Source |
| Molecular Formula | C31H47NO9 | PubChem |
| Monoisotopic Mass | 577.3251 g/mol | PubChem |
| Predicted [M+H]⁺ | 578.3324 m/z | PubChem |
| Predicted [M+Na]⁺ | 600.3143 m/z | PubChem |
Experimental Protocols
The following sections outline the general experimental methodologies that would have been employed for the isolation and characterization of this compound, based on standard practices in natural product chemistry.
Isolation of this compound
This compound was originally isolated from the culture broth of Streptomyces pactum S48727.[1] A typical isolation workflow for such a compound is depicted below.
Structure Elucidation Workflow
The determination of the chemical structure of this compound would have followed a logical progression of analytical techniques.
Biological Activity and Signaling Pathways
Glucopiericidins, including this compound, are known to be inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This is the primary mechanism behind their biological effects.
References
Preliminary Biological Activity of Glucopiericidin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Glucopiericidin B, a glycosylated derivative of the piericidin family of microbial metabolites, has demonstrated notable preliminary biological activities that suggest its potential as a lead compound for further investigation. This technical guide synthesizes the available data on its biological profile, provides detailed experimental methodologies for the assessment of its activities, and visualizes key experimental workflows.
Executive Summary
This compound, isolated from the culture broth of Streptomyces pactum S48727, is structurally identified as piericidin A1, 3'-O-D-glucoside. Initial studies indicate that the addition of a glucose moiety to the piericidin A1 core significantly modulates its biological profile. Compared to its parent compound, piericidin A1, this compound exhibits enhanced immunosuppressive and antimicrobial properties, coupled with reduced acute toxicity in murine models.[1] These findings underscore the potential of glycosylation as a strategy to improve the therapeutic index of piericidin-class compounds.
Quantitative Biological Activity Data
While the seminal study by Matsumoto et al. (1987) establishes the comparative biological activities of this compound, specific quantitative data such as IC50 and Minimum Inhibitory Concentration (MIC) values are not provided in the available literature. The following table summarizes the qualitative findings.
| Biological Activity | Observation | Reference Compound |
| Immunosuppressive Activity | More potent inhibition of antibody formation in vitro | Piericidin A1 |
| Antimicrobial Activity | Enhanced antimicrobial activity | Piericidin A1 |
| Acute Toxicity | Lower acute toxicity in mice | Piericidin A1 |
Experimental Protocols
The following sections detail generalized experimental protocols that are standard in the field for assessing the biological activities attributed to this compound. These methodologies are provided as a guide for researchers seeking to reproduce or further investigate these findings.
In Vitro Inhibition of Antibody Formation Assay
This protocol outlines a general method for assessing the immunosuppressive effect of a compound on B-cell antibody production in vitro.
-
Cell Preparation: Isolate splenocytes from a suitable animal model (e.g., BALB/c mice).
-
Cell Culture: Culture the splenocytes in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol).
-
B-Cell Stimulation: Induce B-cell activation and antibody production by treating the cells with a B-cell mitogen such as Lipopolysaccharide (LPS).
-
Compound Treatment: Concurrently with mitogen stimulation, treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., a known immunosuppressant like Cyclosporin A).
-
Incubation: Incubate the cell cultures for a period of 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Antibody Production: Collect the culture supernatants and quantify the amount of total immunoglobulin (e.g., IgM) produced using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Determine the concentration of this compound that results in a 50% inhibition of antibody production (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro Antibody Formation Inhibition Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the test microorganism (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Visualization (Optional): A growth indicator dye, such as resazurin, can be added to the wells after incubation to aid in the visualization of microbial growth. A color change (e.g., from blue to pink) indicates viable microorganisms.
Antimicrobial Broth Microdilution Workflow
Acute Toxicity Testing in Mice
This protocol provides a general guideline for an acute toxicity study in mice to determine the short-term adverse effects of a single high dose of a substance.[2]
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c strain), housed in a controlled environment with access to food and water ad libitum.
-
Dose Administration: Administer a single dose of this compound to a group of mice via a relevant route (e.g., oral gavage or intraperitoneal injection). A control group should receive the vehicle only.
-
Observation Period: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes over a period of 14 days.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in the organs.
-
Data Analysis: The primary endpoint is the determination of the LD50 (the dose that is lethal to 50% of the animals), although modern approaches focus on identifying doses that cause overt toxicity.
References
An In-depth Technical Guide on the Mechanism of Action of Glucopiericidin B as a GLUT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucopiericidin A, a potent natural product, has emerged as a significant inhibitor of glucose transporters (GLUTs), demonstrating nanomolar efficacy. This technical guide provides a comprehensive overview of the current understanding of Glucopiericidin A's mechanism of action as a GLUT inhibitor. While the precise molecular interactions remain an active area of research, this document synthesizes the available quantitative data, details relevant experimental methodologies for its characterization, and presents visual representations of its proposed mechanism and the workflows used to investigate its function. This guide is intended to serve as a valuable resource for researchers in oncology, metabolic diseases, and drug discovery who are interested in the therapeutic potential of targeting glucose metabolism.
Introduction
Cancer cells exhibit a heightened reliance on glucose to fuel their rapid proliferation and metabolic activities, a phenomenon known as the Warburg effect. This dependency has led to the identification of glucose transporters (GLUTs) as promising therapeutic targets. Glucopiericidin A, initially identified as an inhibitor of filopodia protrusion, has been recognized as a highly potent inhibitor of glucose uptake. With an IC50 value in the nanomolar range, it stands out among natural product-based GLUT inhibitors. This guide delves into the specifics of its action, providing a technical foundation for further research and development.
Quantitative Data on Inhibitory Activity
Glucopiericidin A has been demonstrated to be a powerful inhibitor of glucose uptake. The following table summarizes the key quantitative data reported in the literature.
| Compound | Target | Assay Type | Cell Line | IC50 Value | Reference |
| Glucopiericidin A | GLUT1/GLUT4 | 2-Deoxyglucose Uptake | Not Specified | 22 nM | [Kitagawa et al., 2010][1] |
Note: While Glucopiericidin B was the initial search term, the relevant scientific literature refers to this compound as Glucopiericidin A. It is a glucose analog.[1]
Mechanism of Action
The precise mechanism by which Glucopiericidin A inhibits GLUT transporters is not yet fully elucidated. However, based on its structure as a glucose analog and its potent inhibition of glucose uptake, it is hypothesized to act as a competitive inhibitor, binding to the glucose-binding site on the transporter and preventing the translocation of glucose across the cell membrane. The glucose moiety of Glucopiericidin A is likely crucial for its strong inhibition of glucose uptake, as its deglycosylated counterpart, piericidin A, is a known inhibitor of mitochondrial complex I.[1]
The inhibition of GLUTs by Glucopiericidin A leads to a reduction in intracellular glucose levels, which in turn can trigger a cascade of downstream effects, including the induction of apoptosis, particularly in cells that are highly dependent on glucose.[1]
Proposed Signaling Pathway of GLUT Inhibition
The following diagram illustrates the proposed mechanism of Glucopiericidin A in blocking glucose transport and its downstream consequences.
References
A Technical Guide to the Cytotoxic Potential of Glucopiericidin Analogues: Targeting Cancer Metabolism through Glucose Transport Inhibition
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytotoxic potential of Glucopiericidin and its analogues, focusing on their mechanism of action, relevant signaling pathways, and the experimental protocols used for their evaluation. As a novel class of compounds, the publically available quantitative data on the cytotoxicity of all analogues is still emerging. This guide consolidates the current understanding and provides a framework for future research and development.
Core Mechanism of Action: Inhibition of Glucose Transport
Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glucose uptake and glycolysis, even in the presence of oxygen—a phenomenon known as the "Warburg effect". This metabolic shift makes cancer cells highly dependent on a continuous supply of glucose, which is facilitated by the overexpression of glucose transporter (GLUT) proteins on the cell surface. GLUT1 is one of the most predominantly overexpressed isoforms in a wide range of cancers.
Glucopiericidin analogues exert their cytotoxic effects primarily by acting as potent inhibitors of these glucose transporters, particularly GLUT1 and GLUT4. By competitively binding to these transporters, they block the entry of glucose into the cancer cells. This targeted inhibition of the primary energy supply leads to a cascade of downstream effects, including:
-
Energy Depletion: A drastic reduction in intracellular ATP levels.
-
Metabolic Stress: Disruption of glycolysis and downstream biosynthetic pathways that are crucial for cell growth and proliferation.
-
Induction of Apoptosis: The sustained metabolic stress triggers programmed cell death.
The glucose moiety within the Glucopiericidin structure is believed to be crucial for its high affinity and inhibitory action on GLUTs. This is supported by the observation that its deglycosylated counterpart, Piericidin A, primarily acts as an inhibitor of the mitochondrial complex I, indicating a different mechanism of action.[1]
Signaling Pathways and Cellular Consequences
The inhibition of GLUT1 by Glucopiericidin analogues initiates a series of events that disrupt key signaling pathways essential for cancer cell survival and proliferation.
Diagram 1: The Central Role of GLUT1 in Cancer Cell Metabolism
This diagram illustrates the fundamental reliance of cancer cells on the GLUT1 transporter for glucose uptake to fuel various anabolic processes.
References
Methodological & Application
Application Notes and Protocols for Glucopiericidin B In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucopiericidin B is a member of the piericidin class of antibiotics, which are known for their diverse biological activities. This document provides detailed application notes and in vitro experimental protocols for the investigation of this compound. While specific quantitative data for this compound is limited in publicly available literature, data for its close structural analog, Glucopiericidin A, is presented as a reference. These protocols are designed to enable researchers to assess the biological activities of this compound, including its potential as a glucose transporter (GLUT) inhibitor, an anti-cancer agent, an antimicrobial compound, and an immunosuppressive agent.
Data Presentation
Quantitative data for the biological activity of Glucopiericidin A, a close analog of this compound, is summarized below. Researchers can use these values as a benchmark for their own studies on this compound.
| Compound | Assay | Cell Line/Organism | IC50 | Reference |
| Glucopiericidin A | GLUT Inhibition (2-DG Uptake) | Not Specified | 22 nM | [1][2][3] |
| Cytochalasin B (Control) | GLUT Inhibition (2-DG Uptake) | Not Specified | 500 nM | [1] |
Experimental Protocols
GLUT Inhibition Assay (2-Deoxy-D-Glucose Uptake Assay)
This protocol is designed to determine the inhibitory effect of this compound on glucose uptake in mammalian cells.
Materials:
-
Cancer cell line with high GLUT1 expression (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Cytochalasin B (positive control)
-
Scintillation counter or plate reader (depending on the glucose analog used)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Cytochalasin B in glucose-free DMEM.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 1 hour.
-
-
Glucose Uptake:
-
Add 10 µL of 2-deoxy-D-[3H]glucose (1 µCi/mL) or 2-NBDG (100 µM) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Termination of Uptake:
-
For radioactive glucose: Wash the cells three times with ice-cold PBS to stop the uptake.
-
For fluorescent glucose: Wash the cells twice with ice-cold PBS.
-
-
Quantification:
-
For radioactive glucose: Lyse the cells with 0.1 M NaOH and measure the radioactivity using a scintillation counter.
-
For fluorescent glucose: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate the percentage of glucose uptake inhibition for each concentration of this compound compared to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Anti-Cancer Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
DMEM or RPMI-1640 medium
-
FBS
-
PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Doxorubicin (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound and Doxorubicin to the wells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for each time point.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
Standard antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi) as a positive control
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and the control antibiotic in the appropriate broth in a 96-well plate.
-
Inoculation: Add 10 µL of the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Immunosuppressive Activity Assay (Mixed Lymphocyte Reaction)
This protocol evaluates the potential of this compound to suppress T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cyclosporin A (positive control)
-
[3H]-thymidine
-
96-well U-bottom plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.
-
Co-culture: In a 96-well plate, mix 1 x 105 responder PBMCs from one donor with 1 x 105 irradiated (stimulator) PBMCs from the second donor.
-
Compound Treatment: Add serial dilutions of this compound and Cyclosporin A to the co-cultures.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 atmosphere.
-
Proliferation Assay:
-
Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of [3H]-thymidine using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound compared to the untreated control. Determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the GLUT inhibition assay.
Caption: Potential apoptotic signaling pathway induced by this compound.
References
- 1. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Glucose Uptake Inhibition with Glucopiericidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reliance of cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a key metabolic vulnerability that can be exploited for therapeutic intervention. This metabolic shift necessitates a high rate of glucose uptake, which is primarily mediated by a family of facilitative glucose transporters (GLUTs). Consequently, the inhibition of GLUTs has emerged as a promising strategy in anticancer drug discovery.
Glucopiericidin B, a member of the piericidin family of natural products, is structurally related to Glucopiericidin A, a potent inhibitor of glucose uptake. While specific quantitative data on the inhibitory effects of this compound on glucose transport is not extensively documented in current literature, its structural similarity to Glucopiericidin A suggests it may also possess activity against glucose transporters. Glucopiericidin A has been shown to inhibit GLUT-1 and GLUT-4.[1] The deglycosylated analog, piericidin A, is a known inhibitor of mitochondrial complex I.[1]
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound and other natural products as glucose uptake inhibitors. The protocols outlined below are based on established methodologies for studying glucose transport and can be adapted for the evaluation of novel inhibitory compounds.
Data Presentation
Table 1: Inhibitory Activity of Selected GLUT Inhibitors
For comparative purposes, the following table summarizes the inhibitory concentrations (IC50) of several known GLUT inhibitors. While specific data for this compound is not available, the data for Glucopiericidin A is included as a reference from the same compound family.
| Compound | Target(s) | IC50 Value | Cell Line / System | Assay Method | Reference |
| Glucopiericidin A | GLUT-1, GLUT-4 | 22 nM | Not Specified | 2-DG Uptake | [1][2] |
| Glutor | GLUT-1, GLUT-2, GLUT-3 | 11 nM | HCT116 | 2-DG Uptake | [1][3] |
| Cytochalasin B | GLUT-1, GLUT-2, GLUT-3, GLUT-4 | 520 nM | Erythrocytes | [¹⁴C]2-DG Uptake | [1][4] |
| WZB117 | GLUT-1 | 500 nM | A549 | [³H]2-DG Uptake | [4] |
| Phloretin | GLUT-1 | Competitive Inhibition | Not Specified | Not Specified | [1] |
Signaling Pathways
Inhibition of glucose uptake by targeting GLUTs can have significant downstream effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism, is tightly linked to glucose uptake. Akt can promote the translocation of GLUTs to the plasma membrane, thereby increasing glucose import.
Signaling pathway of glucose uptake and its inhibition.
Experimental Protocols
Protocol 1: 2-Deoxy-D-[³H]glucose (2-[³H]DG) Uptake Assay
This protocol describes a classic and highly sensitive method for quantifying glucose uptake by measuring the accumulation of a radiolabeled glucose analog.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound or other test compounds
-
2-Deoxy-D-[³H]glucose (2-[³H]DG)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
Phloretin or Cytochalasin B (as positive controls)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash cells twice with warm KRH buffer.
-
Pre-incubate cells with KRH buffer containing the desired concentrations of this compound or control compounds for 15-30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-[³H]DG (final concentration 0.5-1.0 µCi/mL) to each well.
-
Incubate for 5-10 minutes at 37°C. The incubation time should be optimized to ensure linear uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer containing 200 µM phloretin.
-
Lyse the cells with 0.1% SDS solution.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of each sample.
Workflow for the 2-[³H]DG glucose uptake assay.
Protocol 2: Fluorescent 2-NBDG Glucose Uptake Assay
This protocol utilizes a fluorescently labeled glucose analog, 2-NBDG, and can be analyzed using a fluorescence plate reader or flow cytometry.
Materials:
-
Cells of interest
-
This compound or other test compounds
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate (for plate reader) or a 12-well plate (for flow cytometry) and grow to 80-90% confluency.
-
Wash cells twice with warm glucose-free KRH buffer.
-
Pre-incubate cells with glucose-free KRH buffer containing the desired concentrations of this compound or control compounds for 15-30 minutes at 37°C.
-
Add 2-NBDG (final concentration 50-200 µM) to each well and incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold KRH buffer.
-
For Plate Reader: Add KRH buffer to each well and measure the fluorescence (Excitation/Emission ~485/535 nm).
-
For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in KRH buffer, and analyze the fluorescence intensity of individual cells.
Protocol 3: Commercial Luminescence-Based Glucose Uptake Assay
Several commercial kits (e.g., Glucose Uptake-Glo™ Assay) provide a convenient and high-throughput method for measuring glucose uptake based on the enzymatic detection of 2-deoxyglucose-6-phosphate (2DG6P).[5]
General Principle:
-
Cells are incubated with 2-deoxyglucose (2DG).
-
2DG is taken up by the cells and phosphorylated to 2DG6P, which accumulates intracellularly.[5]
-
Cells are lysed, and the amount of 2DG6P is determined by a series of enzymatic reactions that lead to the generation of a luminescent signal.[5] The signal is proportional to the amount of glucose taken up by the cells.
Procedure: Follow the manufacturer's instructions for the specific kit being used. The general workflow involves cell seeding, treatment with the test compound, addition of 2DG, cell lysis, and detection of the luminescent signal.
Logical Relationships in Experimental Design
When designing experiments to evaluate a potential glucose uptake inhibitor, a logical progression of assays is recommended to build a comprehensive understanding of the compound's activity and mechanism.
Logical workflow for inhibitor characterization.
Conclusion
While further research is needed to specifically quantify the glucose uptake inhibitory activity of this compound, the protocols and information provided herein offer a robust framework for investigating this and other potential GLUT inhibitors. By employing a combination of radiolabeled, fluorescent, and luminescence-based assays, researchers can effectively screen and characterize novel compounds targeting glucose metabolism for the development of new therapeutic agents.
References
- 1. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Uptake-Glo Assay Technical Manual [promega.com]
Application Notes and Protocols: Glucopiericidin B in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucopiericidin B is a piericidin group antibiotic isolated from the culture broth of Streptomyces pactum.[1] It is a glucoside derivative of Piericidin A1.[1] Preliminary studies indicate that this compound exhibits more potent antimicrobial activities than its parent compound, Piericidin A1, and displays lower acute toxicity in murine models.[1] The presence of a D-glucose moiety is believed to play a significant role in modulating its physiological activities.[1]
These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of this compound. Due to the limited publicly available data on its specific antimicrobial spectrum and potency, this document outlines generalized yet detailed protocols for determining its efficacy against a range of microbial targets. It also describes its likely mechanism of action based on the known activity of the piericidin family of compounds.
Data Presentation
As of the current literature, specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of microorganisms have not been extensively published. The table below is provided as a template for researchers to systematically record their experimental findings.
Table 1: Antimicrobial Activity of this compound (Example Template)
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Notes |
| Staphylococcus aureus | ATCC 29213 | Positive | ||||
| Enterococcus faecalis | ATCC 29212 | Positive | ||||
| Escherichia coli | ATCC 25922 | Negative | ||||
| Pseudomonas aeruginosa | ATCC 27853 | Negative | ||||
| Candida albicans | ATCC 90028 | N/A (Fungus) | ||||
| Aspergillus niger | ATCC 16404 | N/A (Fungus) |
Abbreviations:
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Proposed Mechanism of Action
Piericidins are structurally similar to coenzyme Q (ubiquinone), a critical component of the electron transport chain in both prokaryotic and eukaryotic cells. This structural mimicry allows piericidins to act as potent inhibitors of NADH-ubiquinone oxidoreductase (Complex I), the first enzyme complex in the respiratory chain. By blocking the activity of Complex I, piericidins disrupt the transfer of electrons from NADH to ubiquinone, thereby inhibiting ATP synthesis and leading to cellular energy depletion and ultimately cell death. It is highly probable that this compound shares this mechanism of action.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for fastidious organisms
-
Bacterial or fungal inoculum, standardized to a 0.5 McFarland turbidity standard
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. b. Typically, 100 µL of broth is added to wells 2 through 12. c. Add 200 µL of the highest concentration of this compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. e. Well 11 should serve as a growth control (broth and inoculum, no drug). f. Well 12 should serve as a sterility control (broth only).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this standardized suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add the appropriate volume of the diluted inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times and different temperatures.
-
Result Interpretation: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial susceptibility and can be used for initial screening.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum, standardized to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
Protocol:
-
Disk Preparation: a. Aseptically impregnate sterile paper disks with a known amount of the this compound solution. b. Allow the solvent to evaporate completely in a sterile environment.
-
Inoculum Preparation: a. Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes.
-
Disk Application: a. Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar. b. Gently press the disks to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.
-
Result Interpretation: a. Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. b. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Conclusion
This compound represents a promising antimicrobial agent that warrants further investigation. The protocols outlined in this document provide a standardized framework for researchers to systematically evaluate its antimicrobial activity and confirm its mechanism of action. Rigorous and reproducible experimental data will be crucial in determining the therapeutic potential of this natural product in the ongoing search for novel anti-infective agents.
References
Application Notes and Protocols: Glucopiericidin B as a Tool for Probing GLUT1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucopiericidin B is a member of the piericidin family of antibiotics isolated from Streptomyces pactum.[1] Structurally, it is a glycosylated derivative of Piericidin A, specifically piericidin A1, 3'-O-D-glucoside.[1] While research on this compound is limited, its close analog, Glucopiericidin A, has been identified as a highly potent inhibitor of the glucose transporter 1 (GLUT1). This suggests that this compound holds significant promise as a valuable tool for investigating the function and therapeutic potential of GLUT1.
GLUT1 is a key membrane protein responsible for the facilitated transport of glucose into cells and is overexpressed in various cancer types to meet their high metabolic demands.[2] This makes GLUT1 an attractive target for anticancer drug development. The presence of a glucose moiety on the piericidin scaffold is thought to be crucial for GLUT inhibition, as the non-glycosylated form, Piericidin A, is known to inhibit mitochondrial complex I.[3] Glucopiericidins have been shown to exhibit lower toxicity in mice compared to Piericidin A, highlighting their potential as specific pharmacological probes.[1]
These application notes provide an overview of the potential use of this compound for studying GLUT1 function, including detailed protocols for key experiments and data presentation guidelines.
Data Presentation
Quantitative data from experiments involving this compound should be summarized in clear and structured tables for easy comparison. Below are example tables for presenting typical results.
Table 1: Inhibitory Activity of this compound on Glucose Uptake
| Cell Line | GLUT1 Expression Level | This compound IC50 (nM) | Positive Control (e.g., BAY-876) IC50 (nM) |
| HCT116 | High | Data to be determined | Reference value |
| A549 | Moderate | Data to be determined | Reference value |
| Normal Fibroblasts | Low | Data to be determined | Reference value |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | This compound GI50 (µM) - 72h | Doxorubicin GI50 (µM) - 72h |
| MDA-MB-231 | Data to be determined | Reference value |
| HeLa | Data to be determined | Reference value |
| PC-3 | Data to be determined | Reference value |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the function of this compound as a GLUT1 inhibitor. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: 2-NBDG Glucose Uptake Assay (Fluorescence-Based)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to determine the inhibitory effect of this compound on glucose transport.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Positive control GLUT1 inhibitor (e.g., BAY-876)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Starvation: On the day of the assay, remove the culture medium and wash the cells twice with warm PBS. Add 100 µL of KRH buffer to each well and incubate for 30-60 minutes at 37°C to starve the cells of glucose.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in KRH buffer. Remove the starvation buffer and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
2-NBDG Incubation: Add 10 µL of 2-NBDG solution (final concentration typically 50-100 µM) to each well. Incubate for 15-30 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop glucose uptake.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of treated cells to the vehicle control. Calculate the IC50 value of this compound by fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in complete culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control. Calculate the GI50 (concentration for 50% growth inhibition) value of this compound.
Protocol 3: Western Blotting for GLUT1 and Downstream Signaling
This protocol is used to determine the effect of this compound on the expression of GLUT1 and key proteins in related signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT1, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein expression levels in treated cells to the untreated control.
Visualization of Pathways and Workflows
Signaling Pathway of GLUT1 Inhibition
The following diagram illustrates the central role of GLUT1 in glucose uptake and its downstream effects on cellular metabolism and signaling, which can be disrupted by this compound.
Caption: Inhibition of GLUT1 by this compound blocks glucose uptake.
Experimental Workflow for Evaluating this compound
This diagram outlines the logical flow of experiments to characterize this compound as a GLUT1 inhibitor.
Caption: Workflow for characterizing this compound as a GLUT1 inhibitor.
Logical Relationship of GLUT1 Inhibition and Cellular Effects
This diagram illustrates the cause-and-effect relationship following the inhibition of GLUT1.
Caption: Cellular consequences of GLUT1 inhibition by this compound.
References
- 1. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Glucopiericidin B Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucopiericidin B is a novel compound with potential therapeutic applications. Understanding its cytotoxic effects is a critical step in its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the methods and protocols for assessing the cytotoxicity of this compound. The protocols are designed to be followed by researchers in a laboratory setting.
The proposed mechanism of action for this compound is the inhibition of glucose transporters (GLUTs), primarily GLUT1, which is often overexpressed in cancer cells. This inhibition leads to a cascade of cellular events, including the disruption of glucose metabolism, induction of cell cycle arrest, and ultimately, apoptosis.
I. Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a cancer cell line (e.g., A549 human lung carcinoma) and a non-cancerous cell line (e.g., BEAS-2B normal human bronchial epithelium). This data is for illustrative purposes to guide expected outcomes.
Table 1: IC50 Values of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| A549 | 24 | 15.8 |
| 48 | 8.2 | |
| 72 | 4.1 | |
| BEAS-2B | 24 | > 100 |
| 48 | 85.3 | |
| 72 | 62.7 |
Table 2: Effect of this compound on Apoptosis in A549 Cells (48-hour treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 5 | 10.3 ± 1.2 | 5.7 ± 0.9 | 16.0 ± 2.1 |
| 10 | 25.8 ± 2.5 | 12.4 ± 1.8 | 38.2 ± 4.3 | |
| 20 | 40.1 ± 3.1 | 22.9 ± 2.7 | 63.0 ± 5.8 |
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (24-hour treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.9 |
| This compound | 5 | 60.5 ± 4.2 | 25.1 ± 2.1 | 14.4 ± 1.5 |
| 10 | 75.8 ± 5.5 | 15.3 ± 1.8 | 8.9 ± 1.1 | |
| 20 | 82.1 ± 6.1 | 9.7 ± 1.3 | 8.2 ± 1.0 |
Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in A549 Cells (24-hour treatment)
| Treatment | Concentration (µM) | % Cells with Depolarized Mitochondria |
| Control (DMSO) | - | 5.2 ± 0.9 |
| This compound | 5 | 18.7 ± 2.1 |
| 10 | 42.5 ± 3.8 | |
| 20 | 75.3 ± 6.2 |
II. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., A549) and non-cancerous cell line (e.g., BEAS-2B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This protocol measures changes in the mitochondrial membrane potential, an indicator of early apoptosis.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
JC-1 staining solution
-
6-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
III. Visualizations
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: Experimental workflow for assessing cytotoxicity.
Application Notes and Protocols for Flow Cytometry Analysis of Glucopiericidin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucopiericidin B is a potential modulator of cellular metabolism and viability. Based on its structural similarity to known piericidins, it is hypothesized to function as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition is expected to disrupt the electron transport chain, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest. Flow cytometry is a powerful tool to dissect these cellular responses at a single-cell level. These application notes provide detailed protocols for analyzing the effects of this compound treatment on key cellular processes.
Principle of Flow Cytometry Analysis
Flow cytometry measures and analyzes the physical and chemical characteristics of single particles, typically cells, as they pass through a laser beam. Fluorescently labeled antibodies or dyes are used to identify and quantify specific cellular components or processes. This technology allows for the rapid and quantitative analysis of large cell populations, providing statistically robust data on apoptosis, cell cycle distribution, mitochondrial health, and oxidative stress.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the anticipated quantitative outcomes from flow cytometry analysis of cells treated with this compound compared to an untreated control.
Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
| Treatment | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) | Necrotic Cells (Annexin V- / PI+) (%) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 60.7 ± 4.5 | 25.3 ± 3.2 | 12.1 ± 2.5 | 1.9 ± 0.7 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control | 65.4 ± 3.3 | 20.1 ± 2.5 | 14.5 ± 1.9 | 1.2 ± 0.4 |
| This compound | 75.8 ± 4.1 | 10.2 ± 1.8 | 8.5 ± 1.5 | 5.5 ± 1.1 |
Table 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) using TMRM
| Treatment | Mean Fluorescence Intensity (MFI) of TMRM |
| Control | 8500 ± 550 |
| This compound | 3200 ± 420 |
| Control + FCCP (Uncoupler) | 1500 ± 210 |
Table 4: Detection of Mitochondrial Superoxide using MitoSOX Red
| Treatment | Percentage of MitoSOX Positive Cells (%) |
| Control | 4.8 ± 1.2 |
| This compound | 35.6 ± 5.8 |
| Control + Antimycin A (Positive Control) | 42.1 ± 6.3 |
Mandatory Visualizations
Caption: Postulated signaling pathway of this compound.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Assessment of Apoptosis using Annexin V and Propidium Iodide
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use FITC and PI single-stained samples for compensation setup.
Cell Cycle Analysis using Propidium Iodide
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol, ice-cold
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in the apoptosis protocol.
-
Harvest approximately 1-2 x 10^6 cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze on a flow cytometer. Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in each phase.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in TMRM fluorescence indicates depolarization.
Materials:
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) - as a positive control for depolarization
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Prepare a positive control by treating a separate sample of control cells with 1 µM FCCP for 10 minutes before analysis.
-
During the last 20-30 minutes of the this compound treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.
-
Harvest the cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and resuspend the cells in PBS.
-
Analyze immediately on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE or PE-Texas Red).
-
Quantify the change in mitochondrial membrane potential by comparing the mean fluorescence intensity (MFI) of treated cells to the control.[1]
Detection of Mitochondrial Superoxide using MitoSOX Red
This protocol specifically detects superoxide, a major reactive oxygen species, within the mitochondria.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Antimycin A - as a positive control for superoxide production
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Prepare a positive control by treating a separate sample of control cells with 10 µM Antimycin A for 30 minutes.
-
Harvest and wash the cells once with warm HBSS.
-
Resuspend the cells in HBSS containing 5 µM MitoSOX Red.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Resuspend the final cell pellet in fresh warm HBSS.
-
Analyze immediately on a flow cytometer, detecting fluorescence in the PE channel.[2]
-
Quantify the percentage of MitoSOX positive cells to determine the level of mitochondrial superoxide production.
References
Application Note and Protocol: Measuring the Effect of Glucopiericidin B on Cellular Glucose Uptake using the Glucose Uptake-Glo™ Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose uptake is a fundamental process for cellular metabolism, and its dysregulation is implicated in various diseases, including cancer and diabetes.[1][2] Consequently, the modulation of glucose transport presents a promising therapeutic strategy. Glucopiericidin B is a compound of interest for its potential to inhibit glucose uptake. This application note provides a detailed protocol for utilizing the Promega Glucose Uptake-Glo™ Assay to investigate the inhibitory effects of this compound on cellular glucose uptake.
The Glucose Uptake-Glo™ Assay is a sensitive, non-radioactive, bioluminescent method for measuring glucose uptake in mammalian cells.[1][3][4] The assay is based on the detection of 2-deoxyglucose-6-phosphate (2DG6P), the product of the phosphorylation of 2-deoxyglucose (2DG), a glucose analog that is taken up by cells.[3][5] 2DG6P accumulates intracellularly as it cannot be further metabolized.[3][5] The assay involves cell lysis, followed by a series of enzymatic reactions that culminate in the generation of a luminescent signal directly proportional to the amount of 2DG6P, and therefore, to the glucose uptake.[3][4][5]
This document will guide users through the experimental workflow, from cell preparation and treatment with this compound to data acquisition and analysis, enabling the determination of the compound's potency as a glucose uptake inhibitor.
Signaling Pathways and Experimental Workflow
Glucose Uptake Signaling Pathway
Glucose transport across the plasma membrane is primarily mediated by a family of facilitative glucose transporters (GLUTs).[6][7] Insulin signaling is a key regulator of glucose uptake in many cell types, stimulating the translocation of GLUT4 from intracellular vesicles to the plasma membrane.[7][8] this compound is hypothesized to inhibit this process, likely by directly interacting with GLUT proteins.
Caption: Proposed mechanism of this compound action.
Experimental Workflow
The experimental workflow is designed to be straightforward and amenable to high-throughput screening.[1][9] It involves seeding cells, treating them with a dilution series of this compound, initiating glucose uptake with 2DG, and then detecting the accumulated 2DG6P using the Glucose Uptake-Glo™ Assay reagents.
Caption: Glucose Uptake-Glo™ Assay workflow.
Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes can be scaled for other plate formats.
Materials
-
Glucose Uptake-Glo™ Assay Kit (Promega, Cat. No. J1341, J1342, or J1343)
-
This compound (user-supplied)
-
Cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes, or a cancer cell line with high glucose uptake)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free cell culture medium
-
White, opaque 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Methods
Day 1: Cell Seeding
-
Trypsinize and count cells.
-
Seed cells in a white, opaque 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. The optimal cell number should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
Day 2: Compound Treatment and Glucose Uptake
-
Cell Washing and Starvation:
-
Carefully aspirate the culture medium from each well.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of glucose-free medium to each well and incubate for 1-2 hours at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in glucose-free medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC₅₀.
-
Include the following controls:
-
No Treatment Control: Wells with cells treated with vehicle (e.g., DMSO) only.
-
Maximum Inhibition Control: Wells treated with a known glucose uptake inhibitor (e.g., 50 µM Cytochalasin B).
-
No 2DG Control: Wells with cells that will not receive 2DG.
-
-
Aspirate the starvation medium and add 80 µL of the appropriate compound dilution or control solution to each well.
-
Incubate for the desired treatment time (e.g., 1 hour) at 37°C.
-
-
Glucose Uptake Initiation:
-
Add 20 µL of 5 mM 2DG (final concentration 1 mM) to all wells except the "No 2DG Control" wells.
-
Incubate the plate for 10-20 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
-
Assay Procedure:
-
Add 50 µL of Stop Buffer to each well.
-
Add 50 µL of Neutralization Buffer to each well.
-
Add 100 µL of 2DG6P Detection Reagent to each well.
-
Shake the plate on a plate shaker for 1 minute to ensure thorough mixing.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation
The results can be presented as the percentage of glucose uptake inhibition relative to the no-treatment control. The IC₅₀ value, the concentration of this compound that inhibits 50% of glucose uptake, can be determined by fitting the data to a four-parameter logistic curve.
Table 1: Example Data for this compound Inhibition of Glucose Uptake
| This compound (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0 |
| 0.01 | 1,450,000 | 3.3 |
| 0.1 | 1,200,000 | 20.0 |
| 1 | 750,000 | 50.0 |
| 10 | 200,000 | 86.7 |
| 100 | 50,000 | 96.7 |
| Cytochalasin B (50 µM) | 45,000 | 97.0 |
IC₅₀ Value: The calculated IC₅₀ for this compound in this example is approximately 1 µM.
Conclusion
The Glucose Uptake-Glo™ Assay provides a robust and sensitive platform for characterizing the inhibitory effects of compounds like this compound on cellular glucose uptake. The detailed protocol and workflow presented here can be readily adapted for various cell types and experimental conditions, facilitating the discovery and development of novel therapeutics targeting glucose metabolism. The "add-mix-measure" format makes it particularly suitable for high-throughput screening campaigns.[1]
References
- 1. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 2. news-medical.net [news-medical.net]
- 3. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 4. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 5. promega.com [promega.com]
- 6. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose uptake - Wikipedia [en.wikipedia.org]
- 8. Biochemical and Molecular Mechanisms of Glucose Uptake Stimulated by Physical Exercise in Insulin Resistance State: Role of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
Developing Glucopiericidin B-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical development of Glucopiericidin B and its analogs as therapeutic agents. By analogy with other potent natural product-derived glucose transporter (GLUT) inhibitors, this compound is hypothesized to target the altered metabolism of cancer cells and inflammatory processes, offering a promising avenue for novel drug discovery.
Introduction to this compound as a Therapeutic Target
Cancer cells and activated immune cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This increased reliance on glucose is facilitated by the overexpression of glucose transporters (GLUTs), particularly GLUT1 and GLUT3.[1][2] Inhibition of these transporters presents a strategic approach to selectively starve cancer cells and modulate inflammatory responses.[3] Glucopiericidin A, a related natural product, is a potent inhibitor of GLUT1 and GLUT4 with an IC50 of 22 nM.[4] This document outlines the therapeutic potential of this compound, presumed to be a related compound, and provides detailed protocols for its investigation as an anticancer and anti-inflammatory agent.
Mechanism of Action: Targeting Glucose Uptake
This compound is postulated to function as a competitive or non-competitive inhibitor of Class I GLUTs (GLUT1-4). By binding to the transporter, it blocks the uptake of glucose into the cell, leading to energy depletion and subsequent cell death or functional modulation.[4][5] This targeted inhibition of glucose transport is the primary mechanism through which this compound-based agents are expected to exert their therapeutic effects.
Anticancer Applications
The heightened glucose dependency of many cancer types makes them particularly vulnerable to GLUT inhibition.[6][7] By disrupting the energy supply, this compound analogs can induce cancer cell death and inhibit tumor growth.[4]
Quantitative Data: In Vitro Anticancer Activity of GLUT Inhibitors
The following table summarizes the in vitro anticancer activity of various GLUT inhibitors across different cancer cell lines, providing a benchmark for the evaluation of this compound analogs.
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Glucopiericidin A | Not specified | 2-DG Uptake | 22 nM | [4] |
| Cytochalasin B | Erythrocytes | 14C-2-DG Uptake | 0.52 µM | [4] |
| WZB117 | A549 | Cell Viability | 10-30 µM | [4] |
| BAY-876 | Various | Glycolytic ATP | Potent (nM range) | [1] |
| Glutor | Various | Cell Viability | Nanomolar range | [1] |
| Phloretin | HepG2 | Apoptosis | - | [2] |
| Apigenin | Pancreatic Cancer | Glucose Uptake | - | [2] |
| F18 (TZD derivative) | - | GLUT1 Inhibition | 11.4 µM | [8] |
| F19 (TZD derivative) | - | GLUT1 Inhibition | 14.7 µM | [8] |
Anti-Inflammatory Applications
Chronic inflammation is increasingly linked to various diseases, and immune cells often exhibit metabolic reprogramming similar to cancer cells. While the anti-inflammatory effects of direct GLUT1/3 inhibitors are an emerging area of research, some natural compounds that inhibit GLUTs, such as apigenin, are known to have anti-inflammatory properties.[3] Furthermore, the related class of sodium-glucose cotransporter-2 (SGLT2) inhibitors has demonstrated significant anti-inflammatory effects.[9][10] It is hypothesized that by limiting glucose availability, this compound could dampen the activity of pro-inflammatory immune cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the preclinical evaluation of this compound and its analogs.
Protocol 1: Glucose Uptake Inhibition Assay
This assay directly measures the ability of a compound to inhibit glucose uptake in cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
2-NBDG (fluorescent glucose analog)
-
Test compounds (this compound analogs)
-
Positive control (e.g., WZB117, Phloretin)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with glucose-free medium.
-
Pre-incubate cells with varying concentrations of the test compound or controls for 1 hour.
-
Add 2-NBDG to each well and incubate for 30 minutes.
-
Wash cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
Calculate the percentage of glucose uptake inhibition relative to the untreated control.
Protocol 2: Cell Viability Assay
This assay determines the cytotoxic effect of the test compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Positive control (e.g., Doxorubicin)
-
96-well clear plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound or controls for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values from the dose-response curves.
Protocol 3: Western Blot for GLUT1 Expression
This protocol assesses the effect of compounds on the expression level of the GLUT1 protein.
Materials:
-
Treated and untreated cell lysates
-
Primary antibody (anti-GLUT1)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GLUT1 antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Incubate with chemiluminescent substrate and capture the signal using an imaging system.
-
Normalize GLUT1 band intensity to the loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the development of this compound-based therapeutics.
Synthesis of this compound Analogs
The development of novel therapeutic agents often involves the synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.[11] Based on the development of other GLUT inhibitors, a medicinal chemistry campaign for this compound could involve modifications to its core structure. For example, the synthesis of thiazolidinedione derivatives has been a successful strategy for developing GLUT1 and GLUT4 inhibitors.[8] A similar approach, involving the rational design and synthesis of this compound analogs, is recommended.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer and anti-inflammatory therapies. By targeting the metabolic vulnerability of highly proliferative cells, these agents have the potential for high efficacy and selectivity. The protocols and data presented in these application notes provide a solid framework for the preclinical development and evaluation of this compound-based therapeutic agents. Further research into the specific isoform selectivity and in vivo pharmacology of these compounds is warranted.
References
- 1. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 2. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress in the Development of Glucose Transporter (GLUT) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure guided design and synthesis of furyl thiazolidinedione derivatives as inhibitors of GLUT 1 and GLUT 4, and evaluation of their anti-leukemic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of GLUT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Glucopiericidin B stability in different experimental conditions
This technical support center provides guidance on the stability and handling of Glucopiericidin B for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its potential mechanism of action?
This compound is a piericidin-group antibiotic that has been isolated from Streptomyces pactum.[1] It is a glucoside of Piericidin A1.[1] Piericidins are known inhibitors of the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[2][3][4][5][6] The "Gluco-" prefix in its name, and the known activity of the related Glucopiericidin A as a potent glucose transporter (GLUT) inhibitor, suggest that this compound may also interfere with glucose transport.[][8]
2. How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C in a dark, dry place.[2][3] If stored properly, it should be stable for at least two years.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[3]
3. In what solvents can I dissolve this compound?
This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[2] It is sparingly soluble in aqueous solutions.[2] To prepare an aqueous working solution, it is recommended to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with the aqueous buffer.[2]
4. What are the general handling precautions for this compound?
As with many biologically active compounds, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[9] All work should be performed in a well-ventilated area or a chemical fume hood.[9]
Troubleshooting Guide
1. My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors related to compound stability:
-
Degradation in solution: this compound may degrade over time in your experimental buffer, especially at physiological temperatures. Prepare fresh solutions for each experiment.
-
Precipitation: Due to its low aqueous solubility, the compound may precipitate out of solution, especially when diluting a stock solution into an aqueous buffer. Visually inspect your solutions for any signs of precipitation.
-
Adsorption to plastics: Natural products can sometimes adsorb to the surface of plastic labware. Using low-adhesion microplates and tubes may help mitigate this.
-
Light sensitivity: While not explicitly documented, many complex natural products are light-sensitive. Protect your solutions from direct light.
2. I see precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. How can I avoid this?
To avoid precipitation:
-
Use a higher concentration stock in DMSO to minimize the volume of organic solvent added to your aqueous medium.
-
When diluting, add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid mixing.
-
Consider the use of a surfactant or solubilizing agent, but be sure to test for its effects on your experimental system.
Stability Data
As specific quantitative stability data for this compound is not available, the following table presents a hypothetical stability profile. This is intended as an illustrative template for researchers to adapt based on their own experimental validation.
| Condition | Solvent/Buffer | Duration | Temperature (°C) | Light Condition | Hypothetical Degradation (%) |
| pH 4.0 | 50 mM Acetate Buffer | 24 hours | 37 | Dark | 5-10% |
| pH 7.4 | 50 mM Phosphate Buffer | 24 hours | 37 | Dark | 15-25% |
| pH 9.0 | 50 mM Tris Buffer | 24 hours | 37 | Dark | 30-40% |
| Room Temperature | DMSO | 48 hours | 25 | Ambient Light | < 5% |
| Room Temperature | Ethanol | 48 hours | 25 | Ambient Light | < 5% |
| Physiological | Cell Culture Medium | 8 hours | 37 | Dark | 10-20% |
| Freeze-Thaw | DMSO | 3 cycles | -20 to 25 | N/A | < 2% |
Experimental Protocols
Protocol for Determining the Stability of this compound
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, water, methanol)
-
Buffers at various pH values (e.g., acetate, phosphate, tris)
-
Temperature-controlled incubator/water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration (e.g., 100 µM) in the desired experimental buffers (e.g., pH 4.0, 7.4, 9.0) and solvents.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each working solution by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubation: Incubate the remaining working solutions under the desired experimental conditions (e.g., different temperatures, light/dark conditions).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each incubated solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 sample. The appearance of new peaks may indicate degradation products.
-
Plotting the Data: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways inhibited by this compound, based on the known mechanisms of the piericidin class of compounds.
Caption: Inhibition of Mitochondrial Complex I by this compound.
Caption: Inhibition of GLUT1-mediated glucose transport.
References
- 1. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Glucopiericidin B and Novel GLUT Inhibitors
Disclaimer: Information specifically on "Glucopiericidin B" is limited in current scientific literature. This guide provides general troubleshooting, FAQs, and protocols for researchers working with novel or poorly characterized glucose transporter (GLUT) inhibitors, using this compound as a representative example. The principles and methodologies described here are broadly applicable to the characterization of potential off-target effects of metabolic inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of novel GLUT inhibitors.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| My putative GLUT inhibitor shows no effect on glucose uptake. | 1. Incorrect Assay Conditions: The concentration of the inhibitor may be too low, or the incubation time may be too short. 2. Cell Line Specificity: The targeted GLUT isoform may not be expressed or may be expressed at very low levels in the chosen cell line. 3. Compound Instability: The compound may be unstable in the cell culture medium. 4. Low Potency: The compound may have low intrinsic activity against the target. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. 2. Verify the expression of the target GLUT isoform (e.g., GLUT1, GLUT3) in your cell line using qPCR or Western blot. Consider using a cell line known to overexpress the target GLUT.[1] 3. Assess the stability of the compound in your experimental media over the time course of the experiment using techniques like HPLC-MS. 4. If possible, perform a direct binding assay or an enzymatic assay with the purified transporter to confirm direct inhibition. |
| I'm observing significant cytotoxicity at concentrations expected to only inhibit glucose uptake. | 1. Off-Target Effects: The compound may be inhibiting other essential cellular processes. A common off-target effect for metabolic inhibitors is mitochondrial toxicity. 2. On-Target Toxicity: For highly glycolytic cells (e.g., many cancer cell lines), inhibition of glucose uptake can itself be cytotoxic.[1] 3. Glucose Deprivation Effects: Prolonged inhibition of glucose uptake can lead to cell death due to energy depletion. | 1. Investigate potential off-target effects, starting with mitochondrial function (see "Investigating Potential Off-Target Effects" section below). 2. Compare the cytotoxic effects in highly glycolytic versus non-glycolytic (oxidative) cell lines. On-target toxicity should be more pronounced in the former. 3. Supplement the culture medium with alternative energy sources (e.g., pyruvate, glutamine) to see if this rescues the cells from cytotoxicity. If it does, the toxicity is likely on-target. |
| My experimental results are inconsistent across experiments. | 1. Cell Passage Number: The metabolic phenotype of cells can change with high passage numbers.[2] 2. Cell Density: Cell density can affect metabolic rates and compound efficacy. 3. Reagent Variability: Inconsistent preparation of the compound stock solution or other reagents. 4. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to drugs. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure consistent cell seeding density across all experiments and plates. 3. Prepare fresh stock solutions of the compound and use high-quality reagents. Validate the concentration of stock solutions. 4. Regularly test cell cultures for mycoplasma contamination. |
Investigating Potential Off-Target Effects
A systematic approach is crucial to identify potential off-target effects of a novel inhibitor.
Experimental Workflow for Off-Target Identification
The following workflow provides a general framework for investigating off-target effects.
Caption: Workflow for identifying off-target effects of a novel compound.
Common Off-Target Mechanisms for Natural Product Inhibitors
Natural products, due to their structural complexity, can interact with multiple cellular targets.[3] For compounds that inhibit central metabolic pathways like glycolysis, a primary area to investigate for off-target effects is mitochondrial function.
-
Mitochondrial Respiration: The compound could directly inhibit one of the complexes of the electron transport chain (ETC).
-
Mitochondrial Membrane Potential: Disruption of the ETC can lead to depolarization of the mitochondrial membrane.
-
Reactive Oxygen Species (ROS) Production: Inhibition of the ETC can increase the production of ROS, leading to oxidative stress and cell death.
Hypothetical Off-Target Signaling Pathway: Mitochondrial Toxicity
The diagram below illustrates how a GLUT inhibitor could hypothetically induce cytotoxicity via an off-target effect on mitochondrial complex I.
Caption: Hypothetical on- and off-target effects of a GLUT inhibitor.
Frequently Asked Questions (FAQs)
-
Q1: What are the essential first steps to characterize a novel GLUT inhibitor like this compound?
-
A1: First, confirm its ability to inhibit glucose uptake using a reliable cell-based assay, such as one employing a fluorescent glucose analog (e.g., 2-NBDG) or a luminescent assay that measures 2-deoxyglucose uptake.[4] Then, perform dose-response studies to determine its IC50 value. It is also crucial to assess its cytotoxicity in parallel using assays like MTT or CellTiter-Glo to understand its therapeutic window.[5][6][7]
-
-
Q2: How can I distinguish between cytotoxicity caused by on-target GLUT inhibition versus an off-target effect?
-
A2: A rescue experiment is a key method. If the cytotoxicity is on-target (due to energy crisis), supplementing the media with an alternative energy source that bypasses glycolysis, such as sodium pyruvate, should rescue the cells. If the cells still die, it strongly suggests an off-target mechanism is at play. Additionally, comparing the inhibitor's effect on cells with varying dependence on glycolysis can be informative.
-
-
Q3: What are some common secondary targets for natural product-based inhibitors?
-
A3: Natural products often have complex structures that can interact with multiple proteins.[3] Besides metabolic enzymes, common off-targets include protein kinases, ion channels, and components of the electron transport chain.[8] For inhibitors of glucose metabolism, the mitochondrial respiratory chain complexes are a frequent source of off-target effects.[9]
-
-
Q4: Are there computational tools to predict potential off-target effects?
-
A4: Yes, several in silico tools and platforms can predict potential off-target interactions based on the chemical structure of a small molecule.[10][11] These tools compare the structure of your compound against databases of known ligands for a wide range of proteins. While these predictions require experimental validation, they can be a valuable starting point for hypothesis generation.[10]
-
Experimental Protocols
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., DMSO) and wells with medium only (as a blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the % Viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Quantitative Data Summary
When characterizing a novel inhibitor, it is crucial to present quantitative data in a clear and structured format.
Table 1: Example IC50 Data for a Hypothetical GLUT Inhibitor ("Compound G")
| Cell Line | Primary GLUT Isoform Expressed | Glucose Uptake IC50 (µM) | Cytotoxicity IC50 (48h, µM) | Notes |
| HCT116 (Colon Cancer) | GLUT1 | 0.5 ± 0.07 | 1.2 ± 0.15 | Highly glycolytic phenotype |
| A549 (Lung Cancer) | GLUT1 | 0.8 ± 0.11 | 2.5 ± 0.30 | Glycolytic phenotype |
| HEK293 (Embryonic Kidney) | GLUT1, GLUT3 | 1.1 ± 0.14 | > 50 | Primarily oxidative metabolism |
| Primary Fibroblasts | GLUT1 | 15.2 ± 2.1 | > 100 | Low GLUT1 expression, oxidative |
Data are presented as mean ± standard deviation from three independent experiments.
This table allows for easy comparison of the compound's potency and selectivity across different cell types, providing insights into potential on-target versus off-target effects. The higher cytotoxicity in cancer cells compared to normal cells, which correlates with the glucose uptake inhibition, suggests a potentially favorable therapeutic window.
References
- 1. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tbdb.org [tbdb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Glucopiericidin B Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Glucopiericidin B in cytotoxicity studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Troubleshooting Guide
Researchers may encounter several common issues when determining the optimal this compound concentration for their experiments. This guide provides solutions to frequently observed problems.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to this compound's mechanism of action. 4. Compound degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Test on a different cell line with known sensitivity to GLUT or mitochondrial inhibitors. 4. Prepare fresh stock solutions and protect from light and repeated freeze-thaw cycles. |
| All cells are dead, even at the lowest concentration | 1. This compound concentration is too high. 2. Errors in stock solution calculation or dilution. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response experiment with a much lower concentration range (e.g., picomolar to nanomolar). 2. Double-check all calculations and ensure accurate dilutions. 3. Include a solvent control to ensure the vehicle is not causing cytotoxicity. The final solvent concentration should typically be <0.5%. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number or confluency. 2. Differences in incubation conditions (CO2, temperature, humidity). 3. Inconsistent assay reagent preparation or incubation time. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Ensure consistent and optimal incubator conditions. 3. Prepare fresh reagents for each experiment and adhere strictly to incubation times. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a piericidin glycoside, is understood to have a dual mechanism of action. It acts as an inhibitor of glucose transporters (GLUTs), particularly GLUT1 and GLUT4, thereby blocking cellular glucose uptake and glycolysis.[1] Additionally, its aglycone, piericidin A, is a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[2][] This combined inhibition of both glycolysis and mitochondrial respiration leads to a significant depletion of cellular ATP, inducing cytotoxicity.[]
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
A2: Based on data from related piericidin compounds, a broad logarithmic range is recommended for initial screening. We suggest starting with concentrations spanning from 0.01 µM to 100 µM. This range will help in identifying the approximate IC50 value for your specific cell line, which can then be narrowed down in subsequent experiments for more precise determination.
Q3: Which cell lines are likely to be sensitive to this compound?
A3: Cancer cells that exhibit high glucose uptake and are dependent on aerobic glycolysis (the Warburg effect) are predicted to be particularly sensitive to this compound.[1] Cell lines known to overexpress GLUT1, such as various carcinomas and leukemias, would be ideal candidates.[][4]
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the stock solution should be serially diluted in a cell culture medium to the desired final concentrations.
Q5: What control wells should I include in my cytotoxicity assay plate?
A5: A well-designed cytotoxicity assay should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the solvent itself is not causing any cytotoxic effects.
-
Untreated Control: Cells in culture medium only. This serves as the baseline for 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
-
Blank Control: Wells containing only the culture medium and the assay reagent. This is used for background subtraction.
Quantitative Data: Cytotoxicity of Piericidin Derivatives
While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activities of closely related piericidin compounds against various human cancer cell lines. This data can serve as a valuable reference for estimating the potential effective concentration range for this compound.
| Compound | Cell Line | Assay Type | IC50 Value |
| Glucopiericidin A | A549 (Lung Carcinoma) | Growth Inhibition | 10-30 µM[1] |
| Piericidin Glycoside 8 | ACHN (Renal Cancer) | Cytotoxicity | 2.3 µM[5] |
| HL-60 (Leukemia) | Cytotoxicity | 1.3 µM[5] | |
| K562 (Leukemia) | Cytotoxicity | 5.5 µM[5] | |
| Piericidin G1 (2) | SF-268 (Glioblastoma) | Cytotoxicity | 10.0-12.7 µM[4][6] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 10.0-12.7 µM[4][6] | |
| HepG2 (Liver Cancer) | Cytotoxicity | 10.0-12.7 µM[4][6] | |
| A549 (Lung Carcinoma) | Cytotoxicity | 10.0-12.7 µM[4][6] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the appropriate volume to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to a maximum LDH release control (cells lysed with a provided lysis buffer).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
troubleshooting inconsistent results in Glucopiericidin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Glucopiericidin B. Due to the limited specific literature on this compound, this guidance is based on the known mechanisms of the broader piericidin family of compounds, general principles of glucose transporter (GLUT) inhibition, and common challenges in cell-based assays involving natural products.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the piericidin class of antibiotics. While direct studies on this compound are limited, its analogs, such as Piericidin A and Glucopiericidin A, are known to have a dual mechanism of action. They inhibit mitochondrial NADH-ubiquinone oxidoreductase (Complex I) and also act as inhibitors of glucose transporters (GLUTs).[][2][3][4] This dual action can lead to a significant reduction in intracellular ATP by targeting both mitochondrial respiration and glycolysis.
Q2: How should I dissolve and store this compound?
There is no specific solubility data for this compound in the reviewed literature. However, its analog, Piericidin A, is soluble in ethanol, methanol, DMF, and DMSO.[2] It is recommended to prepare a high-concentration stock solution in one of these solvents and store it at -20°C. For working solutions, dilute the stock in your cell culture medium. It is advisable to perform a solubility test with your specific batch of this compound. Avoid repeated freeze-thaw cycles.
Q3: What are the expected off-target effects of this compound?
As a piericidin, this compound's primary off-target effect is likely the inhibition of mitochondrial Complex I, in addition to its intended GLUT inhibition.[][2][3][4] This can have broad effects on cellular metabolism and viability. Additionally, natural products can sometimes be pan-assay interference compounds (PAINS), so it is crucial to include appropriate controls to validate your findings.[5]
Q4: Which cell lines are most sensitive to this compound?
Cell lines with high glucose dependence, often characteristic of cancer cells exhibiting the Warburg effect, are expected to be more sensitive to GLUT inhibitors like this compound.[6][7][] Sensitivity can also depend on the specific GLUT isoforms expressed by the cell line. It is recommended to screen a panel of cell lines to determine the most suitable model for your experiments.
Troubleshooting Inconsistent Results
Problem 1: High variability between replicate wells in my cell viability or glucose uptake assay.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. Calibrate your pipettes regularly.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, try lowering the final concentration or using a different solvent for the stock solution.
-
-
Possible Cause 4: Inconsistent incubation times.
-
Solution: Standardize all incubation times precisely, especially for short-duration assays like glucose uptake.[9]
-
Problem 2: My positive control (e.g., another GLUT inhibitor like Cytochalasin B) works, but this compound shows no effect.
-
Possible Cause 1: Insufficient concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine its IC50 in your specific cell line.
-
-
Possible Cause 2: Compound instability.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: The cell line you are using may not express the specific GLUT isoforms targeted by this compound or may have compensatory metabolic pathways.[10] Consider testing other cell lines known to be sensitive to GLUT inhibitors.
-
Problem 3: I am seeing an effect of this compound, but the results are not reproducible between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Solution: Maintain consistent cell culture practices. Use cells within a narrow passage number range for all experiments. Ensure consistent media composition, serum batch, and incubation conditions (CO2, temperature, humidity).[11]
-
-
Possible Cause 2: Differences in reagent preparation.
-
Solution: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed and mixed consistently.
-
-
Possible Cause 3: Mycoplasma contamination.
-
Solution: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.[11]
-
Data Presentation
Table 1: Physicochemical and Biological Properties of Piericidin A (as a reference for this compound)
| Property | Value | Reference |
| Molecular Formula | C25H37NO4 | [2] |
| Molecular Weight | 415.6 g/mol | [2] |
| Appearance | Pale yellow oil | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [2] |
| Long-Term Storage | -20°C | [2] |
| Mechanism of Action | Inhibitor of NADH-ubiquinone oxidoreductase (Complex I) | [2][3][4] |
Experimental Protocols
Detailed Methodology for a 2-Deoxy-D-[³H]-Glucose Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate for 24-48 hours in complete growth medium.
-
-
Cell Treatment:
-
Wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer (or a similar glucose-free buffer).
-
Starve the cells in KRH buffer for 1-2 hours to deplete intracellular glucose.
-
Add this compound at the desired concentrations (and appropriate vehicle and positive controls) and incubate for the desired treatment time (e.g., 30 minutes to 24 hours).
-
-
Glucose Uptake:
-
Add 2-Deoxy-D-[³H]-Glucose to each well to a final concentration of 0.5-1.0 µCi/mL.
-
Incubate for a short period (e.g., 5-10 minutes). This time should be optimized to ensure linear uptake.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well (determined from a parallel plate).
-
Express the results as a percentage of the vehicle-treated control.
-
Visualizations
Caption: General signaling pathway of GLUT-mediated glucose uptake and its inhibition by this compound.
Caption: A typical experimental workflow for a radiolabeled glucose uptake assay.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Comparison of Glucose Uptake Assay Methods [promega.com]
- 10. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
addressing autofluorescence of Glucopiericidin B in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the autofluorescence of Glucopiericidin B during imaging experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Question: My images have high background fluorescence when imaging this compound. How can I determine if this is autofluorescence?
Answer: To ascertain if the background signal is from autofluorescence, you should run an unlabeled control sample. This control should undergo the exact same experimental treatment, including fixation and mounting, but without the application of this compound or any fluorescent labels. If you observe fluorescence in this control sample, it is indicative of endogenous autofluorescence from the sample itself or induced by the sample preparation process.
Question: What are the common sources of autofluorescence in my biological samples?
Answer: Autofluorescence in biological samples can originate from several endogenous molecules. Common sources include:
-
Metabolic cofactors: NADH and flavins are primary contributors to autofluorescence.
-
Structural proteins: Collagen and elastin, particularly abundant in connective tissues, exhibit strong autofluorescence.
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad spectrum.
-
Red blood cells: The heme groups in red blood cells can cause autofluorescence.
-
Fixatives: Aldehyde fixatives like formalin and glutaraldehyde can react with amines in the tissue to generate fluorescent products.
Question: How can I minimize autofluorescence during sample preparation?
Answer: Several strategies during sample preparation can help reduce autofluorescence:
-
Choice of Fixative: If possible, consider using an organic solvent fixative like ice-cold methanol or ethanol instead of aldehyde-based fixatives. If aldehydes must be used, prefer paraformaldehyde over glutaraldehyde and use the lowest effective concentration for the shortest possible duration.
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can remove red blood cells, a significant source of autofluorescence.
-
Quenching Agents: After aldehyde fixation, you can treat samples with quenching agents like sodium borohydride or Sudan Black B to reduce fixation-induced autofluorescence and lipofuscin fluorescence, respectively.
-
Mounting Media: Use a mounting medium with antifade reagents to minimize photobleaching of your target signal and potentially reduce some background.
Question: Can I adjust my imaging parameters to reduce the impact of autofluorescence?
Answer: Yes, optimizing your imaging setup can significantly improve your signal-to-noise ratio:
-
Fluorophore Selection: If you are labeling other targets in conjunction with observing this compound, choose fluorophores that are spectrally distant from the common autofluorescence range (blue-green). Dyes that emit in the red to far-red spectrum (620-750 nm) are often a good choice.
-
Spectral Imaging and Linear Unmixing: This is a powerful technique where the emission spectrum of both your signal of interest and the autofluorescence are captured. Algorithms can then be used to computationally separate the two signals, effectively removing the autofluorescence contribution from your final image.
-
Fluorescence Lifetime Imaging (FLIM): This method distinguishes fluorophores based on their fluorescence lifetime (the time spent in the excited state) rather than just their emission wavelength. Since the lifetime of autofluorescent species is often different from that of specific fluorophores, FLIM can be used to separate the signals.
Question: Are there any post-acquisition methods to remove autofluorescence from my images?
Answer: Beyond spectral unmixing, other post-acquisition techniques can be employed:
-
Image Subtraction: If you have an image of an unstained control sample, you can subtract this "autofluorescence image" from your experimental image. However, this method assumes that the autofluorescence is uniform across samples, which may not always be the case.
-
Photobleaching: You can intentionally photobleach the autofluorescence before acquiring your final image. This involves exposing the sample to high-intensity light to destroy the endogenous fluorophores. Care must be taken not to photobleach your target fluorophore.
Data Summary Tables
Table 1: Common Endogenous Autofluorescent Species and their Spectral Properties
| Autofluorescent Species | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Collagen | 340-360 | 440-460 | Extracellular matrix, connective tissue |
| Elastin | 350-400 | 420-460 | Extracellular matrix, skin, blood vessels |
| NADH | 340-360 | 450-470 | Mitochondria |
| Flavins (FAD) | 450-470 | 520-540 | Mitochondria |
| Lipofuscin | 360-480 | 500-650 | Lysosomes of aged cells |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Principle | Pros | Cons |
| Spectral Imaging & Linear Unmixing | Computational separation of overlapping emission spectra. | Highly effective for spectrally distinct signals; can remove autofluorescence post-acquisition. | Requires specialized equipment and software; may not work if spectra are too similar. |
| Photobleaching | Destruction of autofluorescent molecules with high-intensity light before imaging. | Simple and can be effective; no special reagents needed. | Can potentially damage the sample or photobleach the target fluorophore; time-consuming. |
| Chemical Quenching | Use of chemicals (e.g., Sudan Black B, Sodium Borohydride) to reduce autofluorescence. | Can be very effective for specific types of autofluorescence (e.g., lipofuscin, aldehyde-induced). | May reduce the signal of interest; some quenching agents can introduce their own background fluorescence. |
| Choice of Far-Red Fluorophores | Shifting the detection wavelength away from the common autofluorescence range. | Simple and effective way to avoid autofluorescence. | Not applicable if this compound itself fluoresces in the autofluorescence range; may require specialized detectors. |
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing
-
Acquire Reference Spectra:
-
Prepare an unlabeled control sample to acquire the "autofluorescence" reference spectrum.
-
Prepare a sample containing only this compound (if its fluorescence is the signal of interest) or your specific fluorescent label to acquire its reference spectrum.
-
-
Image Experimental Sample:
-
On a confocal microscope equipped with a spectral detector, acquire a "lambda stack" of your experimental sample. This is a series of images taken at different emission wavelengths.
-
-
Perform Linear Unmixing:
-
Using the microscope's software, define the reference spectra for autofluorescence and your signal of interest.
-
Apply the linear unmixing algorithm to the lambda stack of your experimental sample. The software will then generate separate images for the autofluorescence and your specific signal.
-
Protocol 2: Photobleaching of Autofluorescence
-
Prepare Sample: Prepare your sample as you normally would for imaging.
-
Pre-Image Bleaching:
-
Place your sample on the microscope stage.
-
Expose the sample to broad-spectrum, high-intensity light (e.g., from a metal halide or LED light source) for a period of time (this can range from minutes to hours and needs to be optimized).
-
-
Image Acquisition:
-
After the photobleaching step, proceed with your standard imaging protocol for this compound.
-
Protocol 3: Chemical Quenching with Sudan Black B (for Lipofuscin)
-
Rehydrate Sample: If working with paraffin-embedded sections, deparaffinize and rehydrate your slides.
-
Incubation:
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate your sample in this solution for 10-30 minutes at room temperature.
-
-
Washing:
-
Rinse the sample thoroughly with 70% ethanol to remove excess Sudan Black B.
-
Wash with PBS.
-
-
Staining and Imaging: Proceed with your immunofluorescence protocol and imaging. Note that Sudan Black B can have some fluorescence in the far-red, so plan your fluorescent labels accordingly.
Visualizations
Caption: A workflow for troubleshooting autofluorescence.
Caption: The process of spectral unmixing.
Caption: Choosing spectrally distinct regions to avoid autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence? A1: Autofluorescence is the natural emission of light by biological structures when they absorb light. This is in contrast to the fluorescence emitted by synthetic fluorophores that are intentionally added to a sample. Many biological molecules, such as NADH, collagen, and elastin, have intrinsic fluorescent properties.
Q2: Why is autofluorescence a problem in fluorescence imaging? A2: Autofluorescence can be problematic because it can obscure the signal from the specific fluorescent probes you are using, leading to a low signal-to-noise ratio. This can make it difficult to detect weakly labeled targets or to accurately quantify the fluorescence signal from your molecule of interest.
Q3: Does autofluorescence vary between different tissue types? A3: Yes, the intensity and spectral characteristics of autofluorescence can vary significantly between different tissues and even within the same tissue. For example, tissues rich in connective tissue, like skin and blood vessels, will have high autofluorescence from collagen and elastin.
Q4: Can autofluorescence ever be useful? A4: In some cases, yes. The autofluorescence of certain molecules like NADH and FAD can be used as an indicator of cellular metabolic activity. Changes in the autofluorescence signature of tissues can also be used in some diagnostic applications to distinguish between healthy and diseased states.
Q5: What is the best general strategy to start with for reducing autofluorescence? A5: A good initial strategy is to first characterize the autofluorescence of your specific sample by imaging an unstained control. Then, if possible, select a fluorescent probe for your target of interest that has excitation and emission wavelengths in the red or far-red region of the spectrum, as this is where autofluorescence is typically lowest.
Technical Support Center: Controlling for Glucopiericidin B Effects on Mitochondrial Respiration
Welcome to the Technical Support Center for researchers utilizing Glucopiericidin B in mitochondrial respiration studies. This resource provides essential information, troubleshooting guidance, and detailed protocols to ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a glycoside derivative of Piericidin A, a well-characterized inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1] Like its parent compound, this compound is expected to inhibit mitochondrial respiration by blocking the electron transport chain at complex I. The presence of a glucose moiety on the molecule is known to modulate its physiological activities.[1]
Q2: What are the potential off-target effects of this compound?
A significant consideration when using this compound is its potential to inhibit glucose transporters (GLUTs). The closely related analog, Glucopiericidin A, has been shown to be a potent inhibitor of glucose uptake with an IC50 value of 22 nM. This inhibitory effect is attributed to its glucose moiety. Given the structural similarity, it is highly probable that this compound also exhibits inhibitory effects on glucose transport, which could confound the interpretation of cellular metabolism assays.
Q3: How does this compound differ from Piericidin A?
The primary difference is the presence of a glucose group on this compound.[1] While Piericidin A is a more established and specific inhibitor of mitochondrial complex I, the glycosylation of this compound may alter its binding affinity for complex I and introduce off-target effects, such as the inhibition of glucose transporters. Studies have shown that glucopiericidins can have different potencies in various biological assays compared to Piericidin A.[1]
Q4: What is the expected effect of this compound on mitochondrial membrane potential?
By inhibiting complex I, this compound is expected to decrease the pumping of protons across the inner mitochondrial membrane. This disruption of the proton gradient will lead to a depolarization (decrease) of the mitochondrial membrane potential.
Troubleshooting Guide
Issue 1: Unexpectedly Low Oxygen Consumption Rate (OCR) at Baseline
| Possible Cause | Troubleshooting Step |
| Cell Health Issues: Cells are stressed or have poor viability before the assay. | - Ensure optimal cell culture conditions and passage number.- Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding. |
| Incorrect Seeding Density: Too few cells will result in a low OCR signal. | - Optimize cell seeding density for your specific cell type and plate format. |
| Instrument Malfunction: Clogged ports or sensor issues in the Seahorse XF Analyzer. | - Follow the manufacturer's guidelines for instrument maintenance and calibration. |
| Potent Off-Target Effects: If using high concentrations, this compound might be inhibiting glycolysis via GLUT inhibition, leading to reduced substrate supply to the mitochondria. | - Perform a dose-response experiment to determine the optimal concentration.- Consider supplementing the medium with substrates that bypass glycolysis, such as pyruvate. |
Issue 2: Inconsistent or Unreliable Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Reagent Instability: this compound solution has degraded. | - Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Variable Cell Seeding: Inconsistent cell numbers across wells. | - Ensure thorough mixing of the cell suspension before plating.- Use a calibrated multichannel pipette for seeding. |
| Edge Effects: Evaporation from the outer wells of the microplate can concentrate media components and the inhibitor. | - Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile water or media to maintain humidity. |
Issue 3: Unexpected Changes in Extracellular Acidification Rate (ECAR)
| Possible Cause | Troubleshooting Step |
| Inhibition of Glycolysis: this compound may be inhibiting glucose uptake, leading to a decrease in glycolysis and, consequently, a lower ECAR. | - Run a glycolysis stress test to directly assess the impact of this compound on glycolytic function.- Compare the effects of this compound to a known glycolysis inhibitor (e.g., 2-deoxyglucose). |
| Metabolic Shift: Inhibition of mitochondrial respiration can lead to a compensatory increase in glycolysis (the Warburg effect), resulting in a higher ECAR. | - Analyze both OCR and ECAR data simultaneously to understand the metabolic phenotype of the cells. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related compounds Piericidin A and Glucopiericidin A to provide a comparative reference.
| Compound | Target | IC50 | Notes |
| Piericidin A | Mitochondrial Complex I | Varies by system (nM to low µM range) | A well-established, potent inhibitor of complex I. |
| Glucopiericidin A | Glucose Transporters (GLUTs) | 22 nM | The glucose moiety is critical for this potent inhibition of glucose uptake. |
| This compound | Mitochondrial Complex I | Data not readily available | Expected to be a complex I inhibitor, but the precise IC50 is not well-documented in publicly available literature. |
| This compound | Glucose Transporters (GLUTs) | Data not readily available | Highly likely to inhibit GLUTs due to its glucose moiety, similar to Glucopiericidin A. |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test with this compound
This protocol is adapted for assessing the impact of this compound on mitochondrial respiration using an Agilent Seahorse XF Analyzer.
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-optimized density.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare injection solutions of oligomycin, FCCP, and rotenone/antimycin A in Seahorse XF Base Medium at the desired final concentrations.
-
Prepare a working solution of this compound for injection.
-
-
Hydrate Sensor Cartridge:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
-
Assay Execution:
-
Replace the cell culture medium with pre-warmed Seahorse XF Base Medium.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the injection ports of the hydrated sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A according to the experimental design.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
-
Data Analysis:
-
Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Compare the OCR profiles of cells treated with this compound to vehicle-treated controls.
-
Protocol 2: Assessing Mitochondrial Membrane Potential
This protocol describes the use of a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in mitochondrial membrane potential following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
TMRE dye
-
FCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells on a suitable plate or coverslip.
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP).
-
-
Staining:
-
Add TMRE solution to the cells at a final concentration of 20-200 nM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging or Measurement:
-
For microscopy, wash the cells with pre-warmed buffer and image using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).
-
For plate reader analysis, wash the cells and measure the fluorescence intensity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or the average intensity per well.
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Enhancing the Bioavailability of Glucopiericidin B Derivatives
Welcome to the technical support center for researchers working with Glucopiericidin B and its derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in overcoming challenges related to the bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound and its derivatives?
A1: The primary challenges stem from their low aqueous solubility and potential for rapid metabolism. Recent pharmacokinetic studies on related piericidin glycosides, such as Glucopiericidin A (GPA), have shown that these compounds can have short half-lives and low oral bioavailability in vivo.[1] A significant metabolic pathway to consider is glucuronidation, which can lead to rapid clearance of the compounds.[1]
Q2: How does glycosylation affect the bioavailability of piericidin derivatives?
A2: Glycosylation can influence the pharmacokinetic properties of piericidins. Studies on Glucopiericidin A (GPA) and 13-hydroxyglucopiericidin A (13-OH-GPA) suggest that the addition of sugar moieties and hydroxyl groups can significantly enhance the absorption rate compared to the parent compound, Piericidin A.[1] However, this modification can also make the compounds susceptible to rapid glucuronidation, potentially contributing to overall low bioavailability.[1]
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound derivatives?
A3: Several formulation strategies can be explored to improve the solubility and absorption of poorly soluble compounds like this compound derivatives. These include:
-
Solid Dispersions: Creating solid dispersions with water-soluble carriers can significantly enhance the dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption.
-
Nanoparticle Formulations: Reducing particle size to the nanoscale can increase the surface area for dissolution and improve absorption.
-
Co-crystallization: Forming co-crystals with a suitable co-former can improve the solubility and dissolution properties of the active pharmaceutical ingredient.[2]
Q4: What are the known molecular targets and signaling pathways of this compound derivatives?
A4: Piericidins, the parent compounds of this compound, are known inhibitors of mitochondrial Complex I.[3] Additionally, their structural similarity to coenzyme Q suggests a role in modulating cellular metabolism. Glucopiericidin A has been shown to inhibit glycolysis by targeting glucose transporters (GLUTs).[1] Inhibition of glucose uptake can impact downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[4][5][6][7][8][9][10][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent in vitro activity | Poor solubility of the compound in aqueous assay buffer. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed a level that causes precipitation (typically <1%).- Consider using a formulation approach, such as complexation with cyclodextrins, to improve solubility in the assay medium.[12] |
| Degradation of the compound. | - Assess the stability of the compound under your specific experimental conditions (pH, temperature, light exposure).- Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. | |
| High variability in in vivo pharmacokinetic data | Poor oral absorption due to low solubility and/or rapid metabolism. | - Employ a suitable formulation strategy to enhance solubility and dissolution (see FAQs).- Co-administer with an inhibitor of glucuronidation if this is identified as a major metabolic pathway, though this should be carefully validated. |
| Inconsistent dosing. | - Ensure accurate and consistent administration of the compound, particularly for oral gavage.[13] | |
| Difficulty in detecting the compound in plasma or tissue samples | Low bioavailability and rapid clearance. | - Optimize the analytical method (e.g., LC-MS/MS) for high sensitivity and a low limit of quantification.- Collect samples at earlier time points post-dosing to capture the peak concentration (Cmax).[13] |
| Unexpected cytotoxicity in cell-based assays | Off-target effects or mitochondrial toxicity. | - Perform dose-response studies to determine the therapeutic window.- Assess mitochondrial function (e.g., using an MTT assay) to distinguish between targeted anti-proliferative effects and general cytotoxicity. |
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of Piericidin A (PA) and its glycoside derivatives, Glucopiericidin A (GPA) and 13-hydroxyglucopiericidin A (13-OH-GPA), in mice. This data can serve as a valuable reference for your studies with the structurally similar this compound.
| Compound | Half-life (t1/2) | Bioavailability (%) | Kidney Distribution (%) | Key Metabolic Pathway |
| Piericidin A (PA) | Short | Low | 10.0 | - |
| Glucopiericidin A (GPA) | Short | Low | 7.3 | Glucuronidation[1] |
| 13-hydroxyglucopiericidin A (13-OH-GPA) | Short | 2.69 | 19.8 | Glucuronidation[1] |
Data adapted from a pharmacokinetic study in mice.[1]
Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate until a confluent monolayer is formed (typically 21 days).[14][15]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[16]
-
Compound Application: Add the test compound (e.g., this compound derivative) to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.[16]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the oral bioavailability of a compound in a murine model.[13][17][18][19][20]
Methodology:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Formulation Preparation: Prepare the this compound derivative in a suitable vehicle for oral and intravenous (IV) administration.
-
Dosing:
-
Oral Group: Administer the compound via oral gavage.
-
IV Group: Administer the compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the saphenous vein or another appropriate site.[19]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability.
Visualizations
Caption: Experimental workflow for assessing bioavailability.
Caption: Postulated signaling pathway of this compound derivatives.
References
- 1. Evaluation of pharmacokinetics and metabolism of three marine-derived piericidins for guiding drug lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds [mdpi.com]
- 6. Natural Products as PI3K/ Akt Inhibitors: Implications in Prevent...: Ingenta Connect [ingentaconnect.com]
- 7. devagiricollege.org [devagiricollege.org]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 10. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Glucopiericidin B and Piericidin A1
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related bioactive compounds is paramount. This guide provides a detailed comparison of the biological activities of Glucopiericidin B and its aglycone counterpart, Piericidin A1, with a focus on their cytotoxic, antimicrobial, and immunosuppressive properties. While both molecules share a common structural core, the addition of a glucose moiety to this compound significantly modulates its biological profile.
This comparison synthesizes available experimental data to highlight the distinct pharmacological characteristics of each compound. Piericidin A1 is a well-characterized inhibitor of mitochondrial complex I, a property that underpins its potent cytotoxic and insecticidal activities.[1][2][3] this compound, a glycosylated form of Piericidin A1, has been reported to exhibit enhanced antimicrobial and immunosuppressive effects with reduced toxicity in preclinical models, suggesting a favorable therapeutic window.[4]
Quantitative Comparison of Biological Activities
A direct quantitative comparison of the biological activities of this compound and Piericidin A1 is challenging due to the limited availability of specific IC50 and Minimum Inhibitory Concentration (MIC) values for this compound in publicly accessible literature. However, the available data for Piericidin A1 provides a baseline for its potent bioactivity.
Table 1: Cytotoxicity Data for Piericidin A1
| Cell Line | IC50 (µM) | Reference |
| Tn5B1-4 | 0.061 | [5] |
| HepG2 | 233.97 | [5] |
| Hek293 | 228.96 | [5] |
| L1210 | 0.005 | [3] |
Table 2: Mitochondrial Complex I Inhibition Data for Piericidin A1
| Assay System | IC50 (nM) | Reference |
| Bovine submitochondrial particles | 3.7 | [3] |
Table 3: Qualitative Comparison of Other Biological Activities
| Biological Activity | This compound | Piericidin A1 | Reference |
| Antimicrobial Activity | Reportedly better than Piericidin A1 | Active | [4] |
| Inhibition of Antibody Formation (in vitro) | Reportedly more potent than Piericidin A1 | Active | [4] |
| Acute Toxicity (in mice) | Reportedly lower than Piericidin A1 | Higher | [4] |
Mechanism of Action and Signaling Pathways
Piericidin A1: A Potent Inhibitor of Mitochondrial Respiration
Piericidin A1 exerts its biological effects primarily through the potent inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.
Figure 1: Mechanism of action of Piericidin A1.
This compound: A Glycosylated Derivative with a Potentially Altered Mechanism
The precise mechanism of action for this compound has not been as extensively studied as that of Piericidin A1. It is plausible that this compound also targets mitochondrial Complex I. However, the presence of the glucose moiety could influence its cellular uptake, target affinity, and engagement with other cellular pathways. The reported differences in biological activity, such as lower toxicity and enhanced antimicrobial and immunosuppressive effects, suggest that the glycosylation may alter its pharmacokinetic and pharmacodynamic properties.[4] Further research is required to elucidate the specific signaling pathways modulated by this compound.
Figure 2: Postulated mechanism of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and Piericidin A1.
1. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Piericidin A1 or this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
References
- 1. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Piericidin A1 and B1 and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Glucopiericidin A and Glucopiericidin B Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported efficacy of Glucopiericidin A and Glucopiericidin B. This document summarizes available experimental data and outlines relevant methodologies to facilitate further research and development.
Introduction
Glucopiericidin A and this compound are piericidin group antibiotics isolated from the culture broth of Streptomyces pactum.[1] Structurally, they are glucosides of piericidin A1, with Glucopiericidin A being identified as piericidin A1, 10-O-beta-D-glucoside and this compound as piericidin A1, 3'-O-D-glucoside.[1] Both compounds have garnered interest due to their biological activities, which are reported to be more potent than their parent compound, piericidin A1.[1] This guide aims to collate and compare the available efficacy data for these two molecules.
Efficacy Data
Glucopiericidin A: A Potent GLUT Inhibitor
Glucopiericidin A has been identified as a highly potent inhibitor of glucose transporters (GLUT), particularly GLUT1 and GLUT4.[2] This inhibition of glucose uptake is a key mechanism behind its observed cytotoxic and potential antineoplastic activities.[3]
| Compound | Assay | Target(s) | Cell Line | IC50 |
| Glucopiericidin A | 3H-2-Deoxyglucose Uptake | GLUT1, GLUT4 | A431 | 22 nM[2][3] |
| Glucopiericidin A | Cytotoxicity | ACHN, HL-60, K562 | ACHN, HL-60, K562 | 2.3 µM, 1.3 µM, 5.5 µM (for 11-demethyl-glucopiericidin A) |
Note: The cytotoxicity data presented is for a derivative, 11-demethyl-glucopiericidin A, as recent studies detailing the isolation of this compound did not include its cytotoxic evaluation.[4]
Glucopiericidin A and B: Antimicrobial and Immunomodulatory Activities
The initial discovery of Glucopiericidin A and B highlighted their enhanced antimicrobial and antibody formation inhibition properties compared to piericidin A1.[1] While specific minimum inhibitory concentration (MIC) values and IC50 for antibody formation inhibition for a direct comparison between the two are not detailed in the available abstracts, the qualitative reports suggest their superiority over the parent compound.[1] Both compounds were also found to have lower acute toxicity in mice than piericidin A1.[1]
Signaling Pathways and Mechanisms of Action
Glucopiericidin A: Inhibition of Glucose Uptake
The primary mechanism of action for Glucopiericidin A's cytotoxic effects is the inhibition of glucose transport into the cell. By targeting GLUT1 and GLUT4, it effectively cuts off the cell's primary energy source, leading to apoptosis.[3][5] The glucose moiety of Glucopiericidin A is believed to be crucial for this activity, as its aglycone precursor, piericidin A, is a known inhibitor of mitochondrial complex I.[2]
Caption: Glucopiericidin A inhibits GLUT1/4, blocking glucose uptake and subsequent energy production.
Inhibition of Antibody Formation
The precise mechanism by which Glucopiericidin A and B inhibit antibody formation has not been fully elucidated in the reviewed literature. However, it is known that B-cell activation and antibody production are metabolically demanding processes that rely on glucose uptake. It is plausible that the inhibition of glucose transport by these compounds could be a contributing factor to their immunomodulatory effects.
Caption: Hypothesized mechanism for antibody production inhibition via GLUT blockade.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the comparison of Glucopiericidin A and B.
2-Deoxyglucose Uptake Assay
This assay measures the inhibition of glucose transport into cells.
-
Cell Culture: Plate cells (e.g., A431) in a suitable multi-well format and grow to near confluence.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with the test compounds (Glucopiericidin A or B) at various concentrations for a specified time.
-
Uptake Initiation: Add 3H-labeled 2-deoxyglucose (a glucose analog that is taken up by GLUTs but not metabolized) to each well and incubate for a short period (e.g., 5-10 minutes).
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of 2-deoxyglucose uptake compared to a vehicle control and determine the IC50 value.
Caption: Experimental workflow for the 2-deoxyglucose uptake assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds (Glucopiericidin A and B) in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Antibody Formation Inhibition Assay
This assay assesses the effect of compounds on antibody production by B-cells.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Cell Culture and Stimulation: Culture the PBMCs and stimulate B-cell activation and antibody production using an appropriate mitogen (e.g., pokeweed mitogen) or a specific antigen.
-
Compound Treatment: Add varying concentrations of the test compounds (Glucopiericidin A or B) to the cell cultures.
-
Incubation: Incubate the cultures for a period sufficient to allow for antibody production (typically several days).
-
Antibody Quantification: Collect the culture supernatants and measure the amount of specific antibodies produced using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the concentration of the compound that inhibits antibody production by 50% (IC50).
Conclusion
Glucopiericidin A is a well-characterized, potent inhibitor of glucose transport, a mechanism that underpins its cytotoxic effects. Both Glucopiericidin A and B have been reported to possess superior antimicrobial and immunomodulatory activities compared to their parent compound, piericidin A1. However, a significant gap in the literature exists regarding the direct comparative efficacy of Glucopiericidin A and B. Further studies providing quantitative data, such as MIC values for a panel of microbes and IC50 values for antibody formation inhibition, are necessary to fully elucidate their relative potencies and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. The Journal of Antibiotics [jstage.jst.go.jp]
- 4. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 5. Inhibition of Glucose Uptake Blocks Proliferation but Not Cytotoxic Activity of NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucopiericidin B and Cytochalasin B: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount for advancing discovery. This guide provides a detailed comparative analysis of Glucopiericidin B and Cytochalasin B, focusing on their distinct mechanisms of action, performance data, and the experimental protocols used to characterize them.
While both this compound and Cytochalasin B are natural products with significant biological activities, they operate through fundamentally different mechanisms, offering distinct opportunities for research and therapeutic development. Cytochalasin B is a well-characterized mycotoxin known for its dual effects on actin polymerization and glucose transport. In contrast, this compound, a piericidin-class antibiotic, has been qualitatively reported to possess potent antimicrobial and immunosuppressive properties, though extensive quantitative data remains limited in publicly available literature.
Mechanism of Action
This compound: As a piericidin glucoside, this compound's primary mechanism of action is inferred from its structural class. Its aglycone, piericidin A, is a known inhibitor of the mitochondrial electron transport chain at Complex I (NADH dehydrogenase). The addition of a glucose moiety, as seen in the closely related Glucopiericidin A, can confer potent inhibitory activity against glucose transporters (GLUTs). Therefore, it is hypothesized that this compound exerts its biological effects through the inhibition of glucose transport, leading to cellular energy depletion. Its reported antimicrobial and antibody formation inhibition activities likely stem from this primary mechanism.[1]
Cytochalasin B: This cell-permeable mycotoxin has two well-documented and distinct mechanisms of action. Firstly, it is a potent inhibitor of actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the actin cytoskeleton. This interference with microfilament-dependent processes affects cell motility, division, and morphology. Secondly, Cytochalasin B is a potent non-competitive inhibitor of glucose transport, binding to the intracellular domain of GLUT family transporters, particularly GLUT1.[2][3]
Performance Data
Quantitative data for this compound is not widely available in peer-reviewed literature. The original discovery paper by Matsumoto et al. (1987) states its superior potency over its parent compound, piericidin A1, in antimicrobial and antibody formation inhibition assays, with lower acute toxicity, but does not provide specific IC50 or MIC values.[1] In contrast, Cytochalasin B has been extensively studied, and a wealth of quantitative data is available.
Table 1: Comparative Biological Activities of this compound and Cytochalasin B
| Feature | This compound | Cytochalasin B |
| Primary Target(s) | Likely Glucose Transporters (GLUTs) | Actin Filaments, Glucose Transporters (GLUTs) |
| Primary Biological Effect | Antimicrobial, Inhibition of Antibody Formation | Inhibition of Actin Polymerization, Inhibition of Glucose Transport |
| Antimicrobial Activity | Reported to be potent, but quantitative data (MIC values) are not readily available.[1] | Limited intrinsic antimicrobial activity. |
| Inhibition of Antibody Formation | Reported to be more potent than piericidin A1, but quantitative data (IC50 values) are not readily available.[1] | Not a primary reported activity. |
| Inhibition of Glucose Transport | Inferred from related compounds (Glucopiericidin A), but specific IC50 values are not available. | Potent inhibitor with reported IC50 values in the micromolar range for various cell types.[3] |
| Effect on Actin Cytoskeleton | Not a primary reported activity. | Potent inhibitor of actin polymerization. |
| Toxicity | Reported to have lower acute toxicity in mice compared to piericidin A1.[1] | Cytotoxic at higher concentrations due to disruption of essential cellular processes. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key biological activities of this compound and Cytochalasin B.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity (for this compound)
This protocol is a standard method for assessing the antimicrobial potency of a compound.
1. Preparation of Bacterial Inoculum:
- Aseptically pick a single colony of the test bacterium (e.g., Staphylococcus aureus) from an agar plate.
- Inoculate the colony into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
- Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Antibody Formation Inhibition Assay (for this compound)
This protocol outlines a general method to assess the immunosuppressive effect of a compound on antibody production.
1. Cell Culture:
- Culture murine splenocytes or human peripheral blood mononuclear cells (PBMCs) in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a B-cell mitogen such as lipopolysaccharide (LPS) to stimulate antibody production.
2. Compound Treatment:
- Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
- Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days to allow for B-cell differentiation and antibody secretion.
4. Quantification of Antibody Production:
- Collect the cell culture supernatants.
- Quantify the amount of total immunoglobulin (e.g., IgM or IgG) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
5. Data Analysis:
- Calculate the concentration of this compound that results in a 50% inhibition of antibody production (IC50) compared to the vehicle control.
Protocol 3: Actin Polymerization Inhibition Assay (for Cytochalasin B)
This assay measures the effect of a compound on the polymerization of actin monomers into filaments.
1. Preparation of Reagents:
- Prepare a solution of pyrene-labeled G-actin in G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂).
- Prepare a 10X polymerization buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP).
- Prepare various concentrations of Cytochalasin B in an appropriate solvent.
2. Assay Procedure:
- In a 96-well black plate, mix the pyrene-labeled G-actin with the desired concentration of Cytochalasin B or vehicle control.
- Initiate actin polymerization by adding the 10X polymerization buffer.
- Immediately place the plate in a fluorescence plate reader.
3. Data Acquisition and Analysis:
- Measure the increase in fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm. The increase in fluorescence corresponds to the incorporation of pyrene-labeled G-actin into the growing filaments.
- Compare the polymerization rates in the presence of different concentrations of Cytochalasin B to the control to determine its inhibitory effect.
Protocol 4: Glucose Uptake Inhibition Assay (for Cytochalasin B)
This protocol measures the inhibition of glucose transport into cells.
1. Cell Culture:
- Culture a suitable cell line (e.g., HeLa or 3T3-L1 adipocytes) in a 96-well plate until confluent.
2. Pre-incubation:
- Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
- Pre-incubate the cells with various concentrations of Cytochalasin B or vehicle control in KRH buffer for 10-20 minutes at 37°C.
3. Glucose Uptake:
- Add a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
4. Termination and Lysis:
- Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
- Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
5. Quantification and Analysis:
- Measure the radioactivity in the cell lysates using a scintillation counter.
- Normalize the radioactivity to the protein concentration in each well.
- Calculate the IC50 value for glucose uptake inhibition by Cytochalasin B.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these compounds is essential for a comprehensive understanding.
Caption: Cytochalasin B's dual inhibitory effects on actin polymerization and glucose transport.
Caption: Hypothesized mechanism of this compound via glucose transport inhibition.
Caption: Workflow for the comparative analysis of this compound and Cytochalasin B.
Conclusion
This compound and Cytochalasin B represent two classes of natural products with distinct and potent biological activities. Cytochalasin B's dual impact on the actin cytoskeleton and glucose metabolism makes it a valuable tool for cell biology research and a potential starting point for the development of therapeutics targeting these pathways. This compound, while less characterized, shows promise as a potent antimicrobial and immunosuppressive agent, likely acting through the inhibition of glucose transport. Further quantitative studies on this compound are warranted to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with other bioactive compounds. This guide serves as a foundational resource for researchers interested in exploring the activities of these fascinating molecules.
References
Assessing the Synergistic Potential of Glucopiericidin B: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. Glucopiericidin B, a potent inhibitor of the glucose transporter 1 (GLUT-1), represents a promising agent for such combinations. By targeting the metabolic machinery of cancer cells, this compound has the potential to synergize with a variety of other drugs, creating a multi-pronged attack on tumor growth and survival.
This guide provides a comparative analysis of the synergistic effects observed with other GLUT-1 inhibitors, offering a predictive framework for the potential combinations with this compound. The information presented is intended to inform preclinical study design and accelerate the development of novel, effective cancer therapies.
Comparison of Synergistic Effects of GLUT-1 Inhibitors
While direct experimental data on the synergistic effects of this compound is limited, the broader class of GLUT-1 inhibitors has been extensively studied in combination with other anticancer agents. The following table summarizes these findings and provides a basis for predicting the potential synergistic partners for this compound.
| GLUT-1 Inhibitor | Combination Drug | Cancer Type | Observed Synergistic Effect | Potential Mechanism of Synergy |
| Cytochalasin B | Antimycin A (OXPHOS inhibitor) | Lung Cancer | Rapid and synergistic depletion of intracellular ATP.[1] | Dual blockade of glycolysis and oxidative phosphorylation, leading to a profound energy crisis in cancer cells. |
| Vincristine | Lymphoma, Mastocytoma | Increased DNA fragmentation compared to single-agent treatment.[1] | Enhanced apoptotic signaling through metabolic stress combined with microtubule disruption. | |
| Phloretin | Daunorubicin | Colon and Leukemia Cells | Overcame hypoxia-induced drug resistance.[1] | Inhibition of GLUT-1 by Phloretin sensitizes hypoxic cancer cells to the cytotoxic effects of Daunorubicin.[1] |
| Apigenin | 5-Fluorouracil | Breast Cancer | Synergistic antiproliferative effects and reduction in 5-FU dose. | Downregulation of ErbB2 and Akt signaling pathways. |
| Gefitinib | Lung Cancer (EGFR mutant) | Synergistic anticancer effects and apoptosis induction. | Downregulation of c-Myc, HIF-1α, and EGFR signaling. | |
| Immunotherapy (DNA vaccine) | Cervical Cancer | Renders tumor cells more vulnerable to lysis by cytotoxic T cells. | Modulation of the tumor microenvironment and enhanced immune recognition. | |
| Silybin | Cisplatin, Doxorubicin, Carboplatin | Breast Cancer | Synergistic anticancer potential. | Not fully elucidated, but likely involves sensitization to DNA damaging agents. |
| Cytarabine | Acute Myeloid Leukemia | Decreased the IC50 value of Cytarabine by 4.5-fold.[1] | Enhanced efficacy of the antimetabolite through metabolic reprogramming. | |
| Genistein | Celecoxib (COX-2 inhibitor) | Prostate Cancer | Synergistic apoptotic effects.[1] | Combined ROS generation, GSH downregulation, and inhibition of COX-2 and GLUT-1.[1] |
| BAY-876 | IACS-010759 (OXPHOS inhibitor) | Acute Myeloid Leukemia | Synergistically impaired leukemia cell survival.[2] | Restraining the metabolic plasticity of AML cells by dual energy pathway inhibition.[2] |
| Paclitaxel | Endometrial Cancer | Synergistically suppressed spheroid cell propagation in vitro and tumor propagation in vivo.[3] | Sensitization of cancer stem-like cells to paclitaxel by inhibiting glucose uptake.[3] |
Signaling Pathways and Mechanisms of Synergy
The synergistic potential of GLUT-1 inhibitors like this compound stems from their ability to disrupt the metabolic adaptations of cancer cells, a phenomenon known as the Warburg effect.[4] By inhibiting glucose uptake, these compounds induce a state of metabolic stress that can be exploited by other therapeutic agents.
Key Signaling Pathways Involved:
-
HIF-1α Pathway: Under hypoxic conditions, common in solid tumors, the transcription factor HIF-1α is stabilized and upregulates the expression of GLUT-1.[1] By inhibiting GLUT-1, this compound can counteract this survival mechanism, potentially synergizing with drugs that are less effective in hypoxic environments.
-
PI3K/Akt/mTOR Pathway: This central signaling cascade promotes cell growth, proliferation, and survival, and is also a key regulator of glucose metabolism.[5] Inhibition of GLUT-1 can lead to a reduction in ATP levels, which can in turn inhibit the energy-sensing mTOR pathway, making cancer cells more susceptible to other targeted therapies.
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low ATP. GLUT-1 inhibition can lead to AMPK activation, which can have dual roles in either promoting survival or inducing apoptosis, depending on the cellular context. This pathway represents a potential target for synergistic combinations.
Caption: Simplified signaling pathway of GLUT-1 regulation and the inhibitory action of this compound.
Experimental Protocols for Assessing Synergy
A robust assessment of synergistic effects is crucial for the preclinical validation of drug combinations. The Chou-Talalay method is a widely accepted approach for quantifying synergy.
General Protocol for In Vitro Synergy Assessment:
-
Cell Culture: Plate cancer cells of interest in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Dose-Response Curves: Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually by treating cells with a serial dilution of each compound for a specified time (e.g., 72 hours).
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs. The concentrations should be based on the IC50 values determined in the previous step, typically including ratios above and below the IC50.
-
Viability Assay: After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate isobolograms to visualize the synergistic, additive, or antagonistic effects.
-
Caption: Experimental workflow for assessing the synergistic effects of this compound with another drug.
Conclusion
This compound, as a potent GLUT-1 inhibitor, holds significant promise as a component of combination therapies for cancer. By disrupting the metabolic engine of tumor cells, it can create vulnerabilities that can be exploited by a wide range of other anticancer agents. The data from other GLUT-1 inhibitors strongly suggest that this compound is likely to synergize with conventional chemotherapeutics, targeted therapies, and potentially immunotherapies. The experimental framework provided in this guide offers a clear path for the preclinical validation of these promising combinations, with the ultimate goal of developing more effective and durable treatments for cancer patients.
References
- 1. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined GLUT1 and OXPHOS inhibition eliminates acute myeloid leukemia cells by restraining their metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating Synthetic Analogues of Glucopiericidin B for Improved Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glucopiericidin B, a glycosylated derivative of the piericidin family of natural products, has garnered interest for its potential therapeutic applications. As potent inhibitors of the mitochondrial electron transport chain, piericidins exhibit significant biological activities, including antimicrobial and antitumor effects. The addition of a glucose moiety, as seen in this compound, can modulate these activities, often leading to increased potency and reduced toxicity compared to the parent aglycone, piericidin A1. This guide provides a comparative framework for evaluating synthetic analogues of this compound, aiming to facilitate the development of compounds with improved therapeutic profiles.
Biological Activity and Mechanism of Action
Piericidins, including this compound, primarily exert their biological effects through the inhibition of the mitochondrial NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport chain.[1] This inhibition disrupts cellular respiration and ATP production, leading to cytotoxicity, particularly in cells with high energy demands such as cancer cells.
While the parent compound, piericidin A, is a well-established Complex I inhibitor, the role of glycosylation in modulating this activity is an active area of research. Studies on piericidin glycosides have revealed that the sugar moiety and its position can significantly influence their cytotoxic selectivity against different cancer cell lines.[1] For instance, some novel piericidin glycosides have demonstrated selective cytotoxicity towards solid tumor cell lines over lymphoma cell lines.[1]
While Glucopiericidin A has been noted as a glucose transporter (GLUT) inhibitor, the primary mechanism of cytotoxicity for the broader class of piericidin glycosides, including likely this compound, is attributed to their impact on mitochondrial function. The disruption of cellular energy metabolism is a key pathway through which these compounds induce cell death.
Figure 1. Signaling pathway of this compound and its analogues leading to cytotoxicity.
Comparative Data of Piericidin Analogues
Direct comparative studies on a wide range of synthetic this compound analogues are not yet extensively available in the public domain. However, structure-activity relationship (SAR) studies on the parent piericidin A provide valuable insights for the rational design of novel this compound derivatives. Key modifications have focused on the pyridine core and the aliphatic side chain.
| Compound/Analogue | Modification | Key Finding | Reference |
| Piericidin A1 | Parent Aglycone | Potent inhibitor of mitochondrial Complex I. | [2] |
| Piericidin B1 | Analogue of Piericidin A1 | [2] | |
| 4'-deshydroxypiericidin A1 | Removal of the C4' hydroxyl group on the pyridine ring. | Significantly reduced cytotoxic activity, highlighting the importance of this functional group. | [2] |
| 5'-desmethylpiericidin A1 | Removal of the C5' methyl group on the pyridine ring. | Altered activity, indicating the role of substituents on the pyridine core. | [2] |
| Novel Piericidin Glycosides | Enzymatic glycosylation of Piericidin A1 at various positions. | Displayed selective cytotoxicity against different cancer cell lines, suggesting the type and position of the sugar moiety are critical for selectivity. | [1] |
Experimental Protocols
To evaluate the efficacy and mechanism of action of novel this compound analogues, a series of well-defined experimental protocols are essential.
Synthesis of this compound Analogues
The synthesis of this compound analogues can be approached through two primary strategies: chemical synthesis and enzymatic glycosylation.
Chemical Synthesis: This involves the multi-step total synthesis of the piericidin aglycone, followed by the chemical glycosylation to introduce the desired sugar moiety. Key steps in the synthesis of the piericidin core often involve:
-
Pyridine Core Assembly: Inverse electron demand Diels-Alder reactions are a common strategy to construct the substituted pyridine ring.[2]
-
Side Chain Construction: Techniques such as asymmetric aldol reactions and Julia olefination can be employed to build the complex aliphatic side chain with the correct stereochemistry.[2]
-
Coupling and Glycosylation: A late-stage coupling of the pyridine core and the side chain, followed by a stereoselective glycosylation, completes the synthesis.
Enzymatic Glycosylation: A more recent and efficient approach involves the use of glycosyltransferases (GTs) to attach sugar units to the piericidin A1 aglycone.[1] This method offers the potential for generating a diverse range of glycosylated analogues by utilizing GTs with different substrate specificities.
Figure 2. Experimental workflow for the synthesis of this compound analogues.
In Vitro Cytotoxicity Assays
The cytotoxic activity of the synthesized analogues should be evaluated against a panel of cancer cell lines to determine their potency and selectivity.
-
Cell Lines: A diverse panel of human cancer cell lines should be used, including those representing different tumor types (e.g., lung, breast, colon) and a non-cancerous cell line to assess general toxicity.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay can be used to determine cell viability after treatment with the compounds.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values should be calculated for each compound in each cell line to quantify their cytotoxic potency.
Mitochondrial Complex I Inhibition Assay
To confirm the mechanism of action, the inhibitory activity of the analogues against mitochondrial Complex I should be assessed.
-
Isolation of Mitochondria: Mitochondria can be isolated from a suitable source, such as bovine heart or cultured cells.
-
Assay Principle: The activity of Complex I is typically measured by monitoring the oxidation of NADH, which can be followed spectrophotometrically at 340 nm.
-
Data Analysis: The IC50 values for the inhibition of Complex I activity are determined for each analogue.
Glucose Uptake Assay
To investigate any potential off-target effects on glucose transport, a glucose uptake assay can be performed.
-
Cell-based Assay: Cancer cells are incubated with a fluorescently labeled glucose analogue, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in the presence or absence of the test compounds.
-
Detection: The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometry to quantify glucose uptake.
-
Data Analysis: The ability of the compounds to inhibit glucose uptake is determined and compared to known GLUT inhibitors.
Conclusion and Future Directions
The evaluation of synthetic analogues of this compound holds promise for the development of novel anticancer agents with improved efficacy and selectivity. The primary mechanism of action appears to be the inhibition of mitochondrial Complex I, leading to cytotoxic effects. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogues, with modifications to both the piericidin scaffold and the glycosidic moiety. By combining robust synthetic strategies with a comprehensive panel of biological assays, it will be possible to elucidate detailed structure-activity relationships and identify lead compounds with superior therapeutic potential. A deeper understanding of how glycosylation influences the pharmacokinetic and pharmacodynamic properties of these molecules will be crucial for their successful translation into clinical candidates.
References
Safety Operating Guide
Navigating the Disposal of Glucopiericidin B: A Guide for Laboratory Professionals
Core Principle: Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. Regulations for waste disposal can vary significantly based on location.
Hazard Profile of Related Compounds
To understand the potential hazards of Glucopiericidin B, it is useful to review the hazard classifications of its structural analogs. This information underscores the importance of careful handling and disposal.
| Compound | CAS Number | Hazard Statements |
| Glucopiericidin A | 108073-65-0 | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| Piericidin A | 2738-64-9 | Acute toxicity, Oral (Category 4). Acute aquatic toxicity (Category 1). Chronic aquatic toxicity (Category 1). |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with your institution's specific protocols.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes.[1]
-
Hand Protection: Wear protective gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2]
-
Body Protection: An impervious lab coat or clothing is necessary to protect against contamination.[1]
-
Respiratory Protection: If there is a risk of aerosol formation or if working outside of a well-ventilated area, a suitable respirator should be used.[1]
Step 2: Containment of Waste
Proper containment is crucial to prevent environmental release and ensure safe transport.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be kept tightly closed except when adding waste.[3][4][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and the specific hazards (e.g., "Toxic," "Aquatic Hazard").
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[4]
Step 3: Managing Spills
In the event of a spill, immediate and appropriate action is required.
-
Containment: Absorb liquid spills with a non-combustible material such as diatomite or universal binders.[3]
-
Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[3]
-
Disposal of Spill Debris: All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste.[3]
Step 4: Final Disposal
The final disposal of this compound waste must be conducted in accordance with all applicable regulations.
-
Do Not Dispose in General Trash or Sink: this compound and its containers must not be disposed of with household garbage or poured down the drain.[6]
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department.[4] They will ensure the waste is transported to a permitted hazardous waste disposal facility.
-
Empty Containers: Even empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[4]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste like this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Glucopiericidin A|108073-65-0|MSDS [dcchemicals.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. louisville.edu [louisville.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
